ON1231320
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ON1231320: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320, also known as 7ao, is an investigational arylsulfonyl pyrido-pyrimidinone compound that has demonstrated significant potential as a targeted anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular target, downstream cellular effects, and preclinical anti-tumor activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.
Core Mechanism of Action: Selective Inhibition of Polo-Like Kinase 2 (PLK2)
The primary mechanism of action of this compound is the highly specific inhibition of Polo-like kinase 2 (PLK2).[1][3] PLK2 is a member of the polo-like kinase family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis.[2][4]
This compound acts as an ATP-mimetic, binding to the ATP-binding pocket of PLK2 and thereby blocking its kinase activity.[2] This inhibition is highly selective for PLK2 over other members of the PLK family and a broad panel of other kinases, minimizing off-target effects.[2]
Signaling Pathway of this compound Action
The inhibition of PLK2 by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis. The key steps in this signaling cascade are outlined below.
Caption: Signaling pathway of this compound in cancer cells.
Cellular Effects of this compound
The inhibition of PLK2 by this compound manifests in several key cellular effects:
-
Cell Cycle Arrest at G2/M Phase: By inhibiting PLK2, this compound disrupts the proper formation and function of the mitotic spindle, a critical step for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[1][3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key indicator of this is the increased expression of cleaved poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[6]
-
Synergistic Effects with Taxanes: Preclinical studies have shown that this compound acts synergistically with paclitaxel, a microtubule-stabilizing agent.[2][4] This suggests a potential combination therapy strategy for certain cancers.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| PLK2 | 0.31 [3] |
| PLK1 | >10 |
| PLK3 | >10 |
| Other Kinases (Panel) | Generally inactive |
Data from in vitro kinase assays.
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| U251MG | Glioblastoma | ~0.2[6] |
| U87MG | Glioblastoma | ~0.2[6] |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
| HCT116 | Colon Cancer | Not specified |
GI50 values represent the concentration required to inhibit cell growth by 50%.
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| U87MG Xenograft (Mouse) | This compound (50 mg/kg, i.p., q.d.) | Significant reduction in tumor volume compared to control[6] |
i.p. = intraperitoneal; q.d. = once daily.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK2 and other kinases.
Methodology:
-
Recombinant human PLK2 enzyme is incubated with a specific substrate (e.g., casein) and γ-³²P-ATP in a kinase buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted γ-³²P-ATP using methods such as SDS-PAGE and autoradiography or a filter-binding assay.
-
The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. kumc.edu [kumc.edu]
The Role of Polo-Like Kinase 2 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 2 (PLK2), a member of the serine/threonine-protein kinase family, is a critical regulator of various cellular processes, most notably the cell cycle.[1] Its activity is tightly controlled throughout the cell cycle, with peak expression and activation occurring during the G1 phase and at the G1/S transition.[2][3][4][5] This guide provides an in-depth examination of the multifaceted role of PLK2 in cell cycle progression, with a focus on its functions in centriole duplication, G1/S phase transition, and mitotic events. We will explore the molecular pathways it governs, present quantitative data from key studies, and detail relevant experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology and oncology drug development.
Introduction to PLK2
PLK2, also known as serum-inducible kinase (SNK), is a key player in ensuring the fidelity of cell division.[1] Like other members of the Polo-like kinase family, PLK2 features a conserved N-terminal kinase domain and a C-terminal region containing one or more polo-box domains (PBDs).[4][6] The PBD is crucial for substrate binding and subcellular localization, directing the kinase to specific cellular structures such as the centrosomes.[1][7] While PLK1 is the most studied family member for its role in mitosis, PLK2 has a distinct and essential function in the earlier phases of the cell cycle.[4][8] Dysregulation of PLK2 has been implicated in developmental disorders and tumorigenesis, making it a subject of intense research and a potential therapeutic target.[6][9]
PLK2 in Centrosome Duplication
One of the most well-characterized roles of PLK2 is its involvement in the initiation of centrosome duplication, a process that begins at the G1/S transition and is fundamental for the formation of a bipolar mitotic spindle.[2][6][7][10]
Mechanism of Action
PLK2 is activated in the early G1 phase and localizes to the mother centriole.[7][10] Its kinase activity is essential for licensing the centrioles for duplication. A key mechanism involves the phosphorylation and subsequent degradation of F-box/WD repeat-containing protein 7 (Fbxw7), a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex.[10][11] Fbxw7 normally targets Cyclin E for ubiquitination and proteasomal degradation.[10][11]
The signaling pathway can be summarized as follows:
-
PLK2 Activation: PLK2 is activated at the G1/S transition.[2][7]
-
Fbxw7 Phosphorylation: PLK2 directly phosphorylates Fbxw7 on serine 176.[10][11]
-
Fbxw7 Destabilization: This phosphorylation event leads to the destabilization and degradation of Fbxw7.[2][11]
-
Cyclin E Accumulation: The degradation of Fbxw7 allows for the accumulation of its substrate, Cyclin E.[10][11]
-
Centriole Duplication: Increased levels of Cyclin E, in complex with CDK2, promote the initiation of centriole duplication.[6][11]
This pathway highlights a previously unknown PLK2-dependent mechanism that couples cell cycle progression with centrosome duplication.[10][11] Loss of Fbxw7 in human cells has been shown to lead to uncontrolled centriole duplication, underscoring the importance of this regulatory step.[10][11]
Another critical substrate of PLK2 in this process is the Centrosomal P4.1-associated protein (CPAP). PLK2 phosphorylates CPAP at residues S589 and S595, a modification crucial for procentriole formation.[6]
Caption: PLK2 promotes centriole duplication by phosphorylating and inhibiting Fbxw7, leading to Cyclin E accumulation.
Role of the Polo-Box Domain (PBD)
The localization of PLK2 to the centrosome is mediated by its PBD and is a prerequisite for its function in centriole duplication.[7] Mutations within the PBD that prevent its centrosomal localization also impair the process of centriole duplication, demonstrating the importance of spatial regulation of PLK2 activity.[7]
PLK2 in G1/S Phase Transition
PLK2 plays a significant, albeit complex, role in the transition from the G1 to the S phase of the cell cycle.[3][12] Its impact can be cell-type dependent.[6][13]
Pro-proliferative Role
In some contexts, PLK2 promotes entry into S phase. Studies on PLK2-deficient mouse embryonic fibroblasts (MEFs) have shown that these cells proliferate more slowly than their wild-type counterparts and exhibit a delayed entry into S phase.[3][12][14] This suggests a role for PLK2 in facilitating the G1/S transition.[3] The mechanism is linked to its role in regulating Cyclin E levels, a key factor for S phase entry.[11]
Anti-proliferative Role
Conversely, in other cell types, such as rat ovarian granulosa cells, overexpression of PLK2 has been shown to block the cell cycle in the G0/G1 phase.[9][13] In these cells, elevated PLK2 levels led to a significant increase in the percentage of cells in G0/G1 and a marked decrease in the S phase population.[13] Knockdown of PLK2 in this system had the opposite effect, decreasing the G0/G1 population and increasing cell viability.[13] This suggests that in certain physiological contexts, PLK2 can act as an anti-proliferative agent, contributing to cell cycle arrest and differentiation.[13]
Quantitative Data on PLK2 and Cell Cycle Progression
The following tables summarize quantitative data from studies investigating the effects of PLK2 modulation on cell cycle distribution.
Table 1: Effect of PLK2 Knockout on S Phase Entry in MEFs
| Cell Line | % of Cells in S Phase (12h post-serum stimulation) | Reference |
|---|---|---|
| Plk2+/- | 21.64% | [3] |
| Plk2-/- | 11.83% |[3] |
Table 2: Effect of PLK2 Overexpression and Knockdown in Rat Granulosa Cells
| Condition | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |
|---|---|---|---|
| Control | 79.6% | 20.4% | [13] |
| PLK2 Overexpression | 95.4% | 4.6% | [13] |
| Control (siRNA) | 93.9% | 6.1% | [13] |
| PLK2 Knockdown (siRNA) | 75.4% | 23.1% |[13] |
PLK2 in Mitosis
While PLK1 is the dominant Polo-like kinase in mitosis, PLK2 also has roles in ensuring proper mitotic progression. Depletion of PLK2 can lead to the formation of abnormal mitotic spindles, suggesting a function in maintaining spindle integrity.[7] Furthermore, PLK2 has been shown to regulate the orientation of the mitotic spindle, a process crucial for maintaining tissue architecture and polarity.[15] In the context of the DNA damage response, PLK2 can be induced by p53 and its inhibition can lead to mitotic catastrophe in cells treated with taxol.[4][6]
Experimental Protocols
Investigating the function of PLK2 requires a combination of molecular and cellular biology techniques. Below are overviews of key experimental protocols.
PLK2 Kinase Assay
Objective: To measure the kinase activity of PLK2 against a specific substrate in vitro.
Methodology:
-
Protein Purification: Recombinant PLK2 (wild-type or mutant) is expressed and purified from bacterial or insect cells. The substrate protein (e.g., a fragment of Fbxw7 or CPAP) is also purified.
-
Kinase Reaction: Purified PLK2 is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and Mg²⁺.
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. If radiolabeled ATP is used, the gel is dried and exposed to X-ray film or a phosphorimager screen to detect the phosphorylated substrate. Alternatively, a phospho-specific antibody can be used for detection via Western blotting.
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
Objective: To isolate PLK2 from cell lysates to study its post-translational modifications or to identify interacting proteins (Co-IP).
Methodology:
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Antibody Incubation: The cell lysate is pre-cleared and then incubated with an antibody specific to PLK2 (for IP) or a potential interacting partner.
-
Immune Complex Capture: Protein A/G-conjugated beads (e.g., agarose or magnetic beads) are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then analyzed by Western blotting with antibodies against PLK2 or its putative binding partners.
Cell Cycle Analysis via Flow Cytometry
Objective: To determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, G2/M) following manipulation of PLK2 expression or activity.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated as required (e.g., transfected with PLK2 siRNA, treated with a PLK2 inhibitor, or synchronized).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed, typically with cold 70% ethanol, which permeabilizes the cells and preserves their DNA.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.
-
Data Analysis: The resulting data is displayed as a histogram. Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.
Caption: A typical experimental workflow to investigate the effects of PLK2 knockdown on cell cycle and proliferation.
PLK2 as a Therapeutic Target
Given its role in cell cycle regulation and its dysregulation in various cancers, PLK2 has emerged as a potential target for therapeutic intervention.[1] Small molecule inhibitors targeting the ATP-binding pocket of PLK2's kinase domain have been developed.[1] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anti-cancer therapies, potentially in combination with DNA-damaging agents.[1] However, the cell-type-specific roles of PLK2 necessitate a careful consideration of the context in which such inhibitors would be applied.
Conclusion
Polo-like kinase 2 is a multifunctional kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its functions are most prominent during the G1 phase and the G1/S transition, where it is a key orchestrator of centrosome duplication through a pathway involving the degradation of Fbxw7 and the accumulation of Cyclin E. The influence of PLK2 on cell proliferation can be either positive or negative depending on the cellular context, a critical consideration for its potential as a therapeutic target. The continued elucidation of PLK2's substrates and regulatory networks will undoubtedly provide deeper insights into the intricate control of cell division and may unveil new avenues for the treatment of proliferative diseases.
References
- 1. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Role of Plk2 (Snk) in Mouse Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plk2 regulated centriole duplication is dependent on its localization to the centrioles and a functional polo-box domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Plk2 regulates centriole duplication through phosphorylation-mediated degradation of Fbxw7 (human Cdc4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Plk2 (Snk) in mouse development and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hormonal Induction of Polo-Like Kinases (Plks) and Impact of Plk2 on Cell Cycle Progression in the Rat Ovary | PLOS One [journals.plos.org]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Plk2 regulates mitotic spindle orientation and mammary gland development - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Arylsulfonyl Pyrido-Pyrimidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on arylsulfonyl pyrido-pyrimidinones, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This document details their synthesis, biological evaluation as potent 5-HT₆ receptor antagonists, and pharmacokinetic properties. The information presented is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.
Introduction
Pyrido-pyrimidines are privileged heterocyclic scaffolds in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. The introduction of an arylsulfonyl group into the pyrido-pyrimidinone core has been a key strategy in the development of potent and selective ligands. This guide focuses on a series of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines that have been identified as potent antagonists of the 5-hydroxytryptamine receptor 6 (5-HT₆R), a G-protein coupled receptor primarily expressed in the central nervous system and a promising target for the treatment of cognitive disorders such as Alzheimer's disease.
Synthesis of Arylsulfonyl Pyrido-Pyrimidinones
The synthesis of the lead compound, 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine, and its analogs generally proceeds through a multi-step sequence starting from commercially available 2-aminopyridine derivatives.
Experimental Protocol: Synthesis of 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine
Step 1: Synthesis of 2-(Methylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as toluene, is added diketene (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold solvent, and dried to yield the intermediate acetoacetylated aminopyridine.
-
This intermediate is then treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to facilitate cyclization.
-
The reaction is heated to 80-100 °C for 3-5 hours.
-
After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is then reacted with methyl mercaptan in the presence of a base like sodium hydride in a solvent such as DMF to introduce the methylthio group.
Step 2: Sulfonylation at the C3 Position
-
The 2-(methylthio)-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) is dissolved in a suitable aprotic solvent, for example, tetrahydrofuran (THF).
-
The solution is cooled to -78 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise to deprotonate the C3 position.
-
After stirring for 30 minutes, benzenesulfonyl chloride (1.2 equivalents) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Formation of the 4-imine
-
The 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) is treated with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine to convert the ketone to a thioketone.
-
The thioketone is then reacted with an amine source, such as ammonium acetate or a primary amine, in the presence of a dehydrating agent to form the final imine product.
-
The final product is purified by recrystallization or column chromatography.
Biological Activity as 5-HT₆ Receptor Antagonists
The synthesized arylsulfonyl pyrido-pyrimidinone derivatives have been evaluated for their antagonist activity at the human 5-HT₆ receptor. The primary screening assay is typically a radioligand binding assay to determine the affinity of the compounds for the receptor.
Experimental Protocol: 5-HT₆ Receptor Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT₆ receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-LSD (LSD, lysergic acid diethylamide) or another suitable 5-HT₆ receptor radioligand is used at a concentration near its Kd.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.
-
Add 50 µL of the radioligand solution.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 37 °C for 60 minutes.
-
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The filters are dried, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT₆ antagonist (e.g., clozapine). The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
Quantitative Data
The following table summarizes the 5-HT₆ receptor binding affinities for a selection of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines.
| Compound | R Group on Arylsulfonyl | IC₅₀ (nM)[1] |
| 1 | H | 4.0 |
| 2 | 4-CH₃ | 3.5 |
| 3 | 4-OCH₃ | 3.2 |
| 4 | 4-Cl | 5.1 |
| 5 | 4-F | 4.8 |
| 6 | 2-CH₃ | 8.2 |
| 7 | 3,4-di-Cl | 6.5 |
Pharmacokinetic Evaluation
To assess the drug-like properties of these compounds, in vivo pharmacokinetic studies are conducted in animal models, typically rats.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are used. The animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Administration: The compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80 °C until analysis.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
Signaling Pathways and Experimental Workflows
5-HT₆ Receptor Signaling Pathway
Antagonism of the 5-HT₆ receptor by arylsulfonyl pyrido-pyrimidinones is believed to modulate downstream signaling cascades that are important for cognitive function. The 5-HT₆ receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation.
Caption: 5-HT₆ Receptor signaling pathway and the inhibitory action of arylsulfonyl pyrido-pyrimidinones.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel arylsulfonyl pyrido-pyrimidinones as 5-HT₆ receptor antagonists follows a structured workflow from synthesis to in vivo evaluation.
Caption: Experimental workflow for the discovery and development of arylsulfonyl pyrido-pyrimidinone based 5-HT₆ receptor antagonists.
References
The Dichotomous Role of PLK2 in Glioma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 2 (PLK2), a serine/threonine kinase, plays a complex and often contradictory role in the pathobiology of glioma, the most common and aggressive form of primary brain tumor. This technical guide synthesizes current research on PLK2 function in glioma cell lines, providing an in-depth overview of its signaling pathways, post-translational modifications, and its impact on critical cellular processes. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and quantitative data, to aid in the design of future research and the development of novel therapeutic strategies targeting PLK2 in glioma.
Core Concepts: The Dual Nature of PLK2 in Glioma
The function of PLK2 in cancer is highly context-dependent, and in glioma, it has been reported to act as both a tumor suppressor and a proto-oncogene. Several studies indicate that PLK2 expression is downregulated in glioblastoma (GBM) tissues compared to normal brain tissue.[1] Overexpression of PLK2 in glioma cell lines such as U87MG and U251 has been shown to decrease cell proliferation, colony formation, and migration, while promoting cell cycle arrest and apoptosis.[1] Conversely, other reports suggest that higher PLK2 expression correlates with increased glioma malignancy and poor prognosis.[2][3] This dual functionality underscores the complexity of PLK2 signaling and highlights the need for a deeper understanding of its regulatory mechanisms in different glioma subtypes and genetic backgrounds.
PLK2's Impact on Glioma Cell Proliferation, Apoptosis, and Migration
Cell Proliferation and Cell Cycle Control
PLK2 is a key regulator of the cell cycle. Overexpression of PLK2 in U87MG and U251 glioma cells has been observed to induce G0/G1 phase arrest.[1] This is accompanied by the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin D1 and CDK4.[1] In contrast, knockdown of PLK2 has been shown to increase cell proliferation.
Apoptosis
PLK2 has been implicated in the regulation of apoptosis in glioma cells. Overexpression of PLK2 can lead to an increase in apoptotic cells.[1] Conversely, knocking down PLK2 has been shown to inhibit apoptosis.[2] The pro-apoptotic function of PLK2 is an area of active investigation for its therapeutic potential.
Cell Migration and Invasion
The role of PLK2 in glioma cell migration and invasion is also multifaceted. Some studies have demonstrated that PLK2 overexpression can inhibit the migratory and invasive properties of glioma cells.[1] However, other evidence suggests that DYRK1A-mediated phosphorylation of PLK2 can promote glioma cell migration and invasion.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of modulating PLK2 activity in glioma cell lines.
| Cell Line | Treatment | Assay | Outcome | Reference |
| U251MG | PLK2 inhibitor ON1231320 (100, 200, 300 nM) | CCK-8 | Dose- and time-dependent decrease in cell viability | [5] |
| U87MG, U251 | PLK2 Overexpression | Cell Viability | Decreased cell viability | [6] |
| U87MG, U251 | PLK2 Overexpression | Colony Formation | Reduced colony formation | [1] |
| U87MG, U251 | PLK2 Overexpression | Cell Cycle Analysis | Increased G0/G1 phase arrest | [1] |
| U87MG, U251 | PLK2 Overexpression | Apoptosis Assay | Increased apoptosis | [1][7] |
Signaling Pathways and Regulation
The function of PLK2 in glioma is intricately regulated by a network of signaling pathways and post-translational modifications.
Post-Translational Regulation of PLK2
-
Phosphorylation by DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) interacts with and phosphorylates PLK2 at Ser358.[4][8] This phosphorylation event increases PLK2 protein stability and enhances its kinase activity, which can, in turn, contribute to the proliferation, migration, and invasion of GBM cells.[4][8]
-
Ubiquitination by RNF180: The E3 ubiquitin ligase Ring Finger Protein 180 (RNF180) interacts with PLK2 and mediates its ubiquitination, leading to its degradation.[2] This process can suppress the oncogenic potential of PLK2.
Diagram 1: Post-translational modifications regulating PLK2 activity and stability.
Downstream Signaling Pathways
-
Notch Signaling Pathway: Loss of PLK2 expression has been shown to activate the Notch signaling pathway.[9] This occurs through the negative transcriptional regulation of HES1 and the degradation of Notch1.[9][10] The activation of Notch signaling can contribute to the aggressive behavior of GBM.[9]
-
p53 Signaling Pathway: There is evidence of a feedback loop between PLK2 and the tumor suppressor p53. Wild-type p53 can induce the expression of PLK2, which contributes to cell cycle arrest.[3][11] However, PLK2 can also phosphorylate mutant p53, potentially enhancing its oncogenic functions in an autoregulatory feedback loop.[12]
Diagram 2: Key signaling pathways influenced by PLK2 in glioma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PLK2 function in glioma cell lines.
PLK2 Knockdown using shRNA
This protocol describes the use of lentiviral particles to deliver shRNA targeting PLK2 for stable knockdown in glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87MG, U251)
-
Lentiviral particles packaging shRNA targeting PLK2 (e.g., sequence: 5′-TAGTCAAGTGACGGTGCTG-3′)[13]
-
Scramble control shRNA lentiviral particles (e.g., sequence: 5′-TTCTCCGAACGTGTCACGT-3′)[13]
-
Polybrene
-
Complete cell culture medium
-
Puromycin (for selection)
Procedure:
-
Seed glioma cells in a 6-well plate and grow to 50-70% confluency.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles (shPLK2 or scramble control) at the desired multiplicity of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
Replace the medium with fresh complete medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Maintain the cells under puromycin selection for at least 72 hours, replacing the medium every 2-3 days.
-
Verify PLK2 knockdown by Western blot or qRT-PCR.
Diagram 3: Workflow for PLK2 knockdown using shRNA.
PLK2 Overexpression
This protocol outlines the procedure for transiently overexpressing PLK2 in glioma cells using a plasmid vector.
Materials:
-
Glioma cell lines (e.g., U87MG, U251)
-
PLK2 overexpression vector (e.g., pCMV-PLK2)
-
Empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Procedure:
-
Seed glioma cells in a 6-well plate and grow to 70-90% confluency.
-
Prepare the DNA-transfection reagent complex in serum-free medium according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the medium with complete cell culture medium.
-
Incubate the cells for 24-48 hours.
-
Harvest the cells for subsequent experiments and verify PLK2 overexpression by Western blot.
Western Blot Analysis of PLK2 and Related Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK2, anti-p-PLK2, anti-Notch1, anti-HES1, anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells on ice and collect the supernatant after centrifugation.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Immunofluorescence Staining of PLK2
Materials:
-
Glioma cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody (e.g., PLK2 (D5R2B) Rabbit mAb)[10]
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash cells with PBST.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
In Vitro Kinase Assay for PLK2 from Glioma Cell Lysates
This protocol describes how to immunoprecipitate PLK2 from glioma cell lysates and then perform an in vitro kinase assay.
Part 1: Immunoprecipitation of PLK2
Materials:
-
Glioma cell lysate
-
Anti-PLK2 antibody for immunoprecipitation (e.g., PLK2 (D5R2B) Rabbit mAb)[10]
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-PLK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Resuspend the beads with the immunoprecipitated PLK2 in kinase assay buffer.
Part 2: Kinase Assay
Materials:
-
Immunoprecipitated PLK2 on beads
-
Kinase assay buffer
-
Substrate (e.g., dephosphorylated casein or a specific peptide substrate like STAT1)[14]
-
ATP (including radiolabeled ATP if performing a radiometric assay)
-
ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection
Procedure:
-
Set up the kinase reaction by combining the immunoprecipitated PLK2, substrate, and kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Detect substrate phosphorylation. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
Diagram 4: Workflow for an in vitro PLK2 kinase assay using immunoprecipitated protein from glioma cells.
Conclusion
PLK2 presents a complex but compelling target in the context of glioma. Its dichotomous role as both a potential tumor suppressor and a proto-oncogene necessitates a nuanced approach to therapeutic development. A thorough understanding of the specific genetic and molecular context of the tumor is crucial to predict the outcome of PLK2-targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further dissect the intricate functions of PLK2 in glioma, with the ultimate goal of translating this knowledge into effective clinical interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma | Aging [aging-us.com]
- 4. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - Zheng - Translational Cancer Research [tcr.amegroups.org]
- 6. A potential tumor suppressor role of PLK2 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of PLK2 induces acquired resistance to temozolomide in GBM via activation of notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLK2 (D5R2B) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. The p53 Pathway in Glioblastoma | MDPI [mdpi.com]
- 12. Mutant p53 oncogenic functions are sustained by Plk2 kinase through an autoregulatory feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loss of PLK2 induces acquired resistance to temozolomide in GBM via activation of notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of PLK2 Inhibition: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 2 (PLK2), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of human diseases, most notably neurodegenerative disorders and cancer. PLK2 plays a crucial role in various cellular processes, including cell cycle progression, neuronal function, and stress responses.[1][2] Its dysregulation is implicated in the pathogenesis of Parkinson's disease, Alzheimer's disease, and several malignancies. This technical guide provides an in-depth exploration of the therapeutic potential of PLK2 inhibition, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.
PLK2: A Multifaceted Kinase
PLK2 is a member of the polo-like kinase family, which also includes PLK1, PLK3, and PLK4.[2] These kinases are characterized by an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that mediates substrate binding and localization.[2] While PLK1 is the most extensively studied for its role in mitosis, PLK2 has a unique expression pattern, being highly abundant in the brain where it is involved in synaptic plasticity and neuroprotection.[2] Beyond the nervous system, PLK2 is also implicated in the DNA damage response and cell cycle regulation.[2]
Therapeutic Potential in Neurodegenerative Diseases
Parkinson's Disease (PD)
A hallmark of Parkinson's disease is the aggregation of α-synuclein protein in Lewy bodies. PLK2 has been identified as a major kinase responsible for the phosphorylation of α-synuclein at serine 129 (pS129), a post-translational modification abundant in these aggregates.[3] Inhibition of PLK2 is therefore being investigated as a strategy to reduce the formation of pathogenic α-synuclein species. Preclinical studies have shown that both genetic and pharmacological inhibition of PLK2 can attenuate α-synuclein deposition and associated neurotoxicity.[3][4]
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, PLK2 has been linked to the processing of amyloid precursor protein (APP), a key event in the generation of amyloid-β (Aβ) plaques.[5] Elevated levels of PLK2 have been observed in the brains of AD patients and mouse models.[5] Pharmacological inhibition of PLK2 has been shown to hinder Aβ formation, reduce synapse loss, and improve memory deficits in preclinical AD models.[5] However, some studies have reported sex-dependent effects, with PLK2 inhibition mitigating cognitive decline in male mice while potentially increasing amyloid pathology in females, highlighting the need for further investigation.[6][7]
Therapeutic Potential in Oncology
The role of PLK2 in cancer is complex and appears to be context-dependent. In some cancers, such as certain types of leukemia and breast cancer, PLK2 may act as a tumor suppressor. Conversely, in other malignancies, PLK2 inhibition has been shown to induce cell cycle arrest and apoptosis, making it a potential anti-cancer strategy.[2] PLK2 inhibitors can also sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy and radiotherapy.[2]
Pharmacological Inhibitors of PLK2
A number of small molecule inhibitors targeting PLK2 have been developed and investigated in preclinical studies. These inhibitors vary in their selectivity for PLK2 over other PLK family members.
| Inhibitor | Target(s) | IC50 (nM) - PLK2 | IC50 (nM) - PLK1 | IC50 (nM) - PLK3 | Reference(s) |
| BI 2536 | PLK1, PLK2, PLK3, BRD4 | 3.5 | 0.83 | 9 | [1][8][9] |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | 5 | 0.87 | 56 | [10][11][12] |
| Rigosertib (ON 01910.Na) | PLK1, PLK2 | ~270 (30-fold less potent than for PLK1) | 9 | No activity | [13][14] |
| TC-S 7005 | PLK1, PLK2, PLK3 | 4 | 214 | 24 | [13] |
| ELN 582175 | PLK2 (selective) | Not specified | Not specified | Not specified | [3] |
| ELN 582646 | PLK2 (selective) | Not specified | Not specified | Not specified | [3] |
| ON1231320 | PLK2 (selective) | Not specified | Not specified | Not specified | [15] |
Key Signaling Pathways Involving PLK2
PLK2-Mediated α-Synuclein Phosphorylation in Parkinson's Disease
References
- 1. scispace.com [scispace.com]
- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. criver.com [criver.com]
- 7. broadpharm.com [broadpharm.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
The PLK2 Inhibitor ON1231320: A Technical Guide to its Pro-Apoptotic Effects in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320, also known as 7ao, is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] Emerging research has highlighted its anti-tumor activities, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms by which this compound elicits tumor cell apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the serine/threonine kinase PLK2, which plays a crucial role in cell cycle regulation, particularly during mitosis.[1][2][3] Inhibition of PLK2 by this compound disrupts the normal cell cycle progression, leading to an arrest in the G2/M phase.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death. A key indicator of this apoptotic induction is the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[1]
Quantitative Data on the Apoptotic Effect of this compound
The pro-apoptotic effects of this compound have been observed across a range of cancer cell lines. While comprehensive quantitative data from all apoptosis assays are not publicly available, the existing data clearly demonstrates a dose-dependent induction of apoptosis.
| Parameter | Cell Line(s) | Method | Result | Reference(s) |
| IC50 (PLK2 Inhibition) | N/A | In vitro kinase assay | 0.31 µM | [3] |
| Cytotoxicity (IC50) | DU145, MCF-7, BT474, SK-OV-3, MIA-PaCa-2, SK-MEL-28, A549, U87, COLO-205, HELA, H1975, RAJI, U205, K562, GRANTA-519 | Cell proliferation assay | 0.035 - 0.2 µM | MedchemExpress Product Data Sheet |
| Cleaved PARP Expression | U251MG and U87MG (Glioma) | Western Blot | Increased expression in a dose-dependent manner | [1] |
| Caspase-3/7 Activity | U2OS (Osteosarcoma) | Caspase activity assay | Increased activity in a dose-dependent manner (0-5 µM) | [3] |
Signaling Pathways of this compound-Induced Apoptosis
The precise signaling cascade downstream of PLK2 inhibition by this compound leading to apoptosis is an active area of research. Based on the known functions of PLK2 and related pathways, a putative signaling pathway can be proposed. Inhibition of PLK2 is thought to lead to G2/M arrest, which can subsequently activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the cleavage of PARP and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on tumor cell lines.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Cleaved PARP
This protocol details the detection of the apoptotic marker, cleaved PARP.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Analysis: The signal intensity is proportional to the caspase-3/7 activity.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells through the inhibition of PLK2 and subsequent G2/M cell cycle arrest. The dose-dependent increase in cleaved PARP and caspase-3/7 activity confirms its pro-apoptotic mechanism. Further investigation into the detailed signaling pathways and additional quantitative analyses will provide a more comprehensive understanding of its therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to further explore the apoptotic effects of this compound and other PLK2 inhibitors.
References
Methodological & Application
Application Notes and Protocols for ON1231320 in In Vitro Cancer Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase involved in the regulation of the cell cycle.[1][2][3] As PLK2 plays a crucial role in mitotic progression, its inhibition by this compound leads to a blockage of the tumor cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][2] This targeted mechanism of action makes this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound is an arylsulfonyl pyrido-pyrimidinone that acts as a specific inhibitor of PLK2 with a reported half-maximal inhibitory concentration (IC50) of 0.31 µM for the kinase.[1] By inhibiting PLK2, this compound disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] Studies have shown its effectiveness in various cancer cell lines, including glioma, with minimal impact on non-tumorous human fibroblasts.[2][4]
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across a panel of cancer cell lines. These values represent the concentration of this compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 Range (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2[2] |
| MCF-7 | Breast Cancer | 0.035 - 0.2[2] |
| BT474 | Breast Cancer | 0.035 - 0.2[2] |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2[2] |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2[2] |
| SK-MEL-28 | Melanoma | 0.035 - 0.2[2] |
| A549 | Lung Cancer | 0.035 - 0.2[2] |
| U87MG | Glioblastoma | 0.035 - 0.2[2] |
| COLO-205 | Colorectal Cancer | 0.035 - 0.2[2] |
| HELA | Cervical Cancer | 0.035 - 0.2[2] |
| H1975 | Lung Cancer | 0.035 - 0.2[2] |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2[2] |
| U205 | Not Specified | 0.035 - 0.2[2] |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2[2] |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2[2] |
Note: The specific IC50 value for each cell line within the indicated range should be determined empirically for each experimental setting.
Experimental Protocols
Cell Culture
The human glioblastoma cell lines U251MG and U87MG are suitable for studying the effects of this compound.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to determine the IC50 of this compound in cancer cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.2 µM, 0.5 µM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant. In U2OS cells, this compound treatment for 24 hours has been shown to increase the activity of Caspases 3/7 in a dose-dependent manner, confirming the induction of apoptosis.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with this compound at appropriate concentrations (e.g., 100 nM, 200 nM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to result in an accumulation of cells in the G2/M phase.
Mandatory Visualizations
References
Application Notes and Protocols for ON1231320 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: ON1231320 (also referred to as 7ao) is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] PLK family members are crucial regulators of the cell cycle, and PLK2, in particular, plays a significant role in centriole duplication.[4][5][6] this compound exerts its anti-tumor activity by blocking cell cycle progression during the G2/M phase of mitosis. This disruption leads to mitotic catastrophe and subsequent apoptotic cell death in cancer cells.[1][2][5][6] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, making it a promising candidate for cancer therapy.[4][7]
Mechanism of Action: this compound is an ATP-mimetic chemotype that selectively inhibits the kinase activity of PLK2.[4] Unlike other mitotic inhibitors such as paclitaxel or vincristine, this compound does not interfere with tubulin polymerization.[4] Its primary mechanism involves the induction of G2/M arrest, which ultimately triggers the intrinsic apoptotic pathway, evidenced by the downstream cleavage of Poly (ADP-ribose) polymerase (PARP).[7] Studies have also shown that this compound can act synergistically with taxanes like paclitaxel, suggesting potential for combination therapies.[4][5][6]
Applications in Xenograft Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are indispensable tools for evaluating the in vivo efficacy, tolerability, and pharmacodynamics of anti-cancer agents like this compound.[8][9] These models allow for the assessment of tumor growth inhibition in a biological system that recapitulates aspects of a human tumor microenvironment. A study utilizing a xenograft model of human glioblastoma (U87MG cells) in BALB/c nude mice demonstrated that this compound significantly reduces tumor burden in vivo.[7]
Signaling Pathway and Workflow
Below are diagrams illustrating the molecular pathway targeted by this compound and a typical experimental workflow for a xenograft study.
Caption: Mechanism of action of this compound targeting PLK2.
Caption: Experimental workflow for an this compound xenograft study.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various cancer cell lines and provide an example of an in vivo dosing regimen from a published study.
Table 1: In Vitro Anti-Tumor Activity (GI₅₀) of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| DU145 | Prostate | 0.075 |
| MCF-7 | Breast | 0.075 |
| BT474 | Breast | 0.1 |
| SK-OV-3 | Ovarian | 0.1 |
(Data sourced from Reddy et al., 2012)[4]
Table 2: Example In Vivo Dosing Regimen for this compound
| Parameter | Description |
|---|---|
| Animal Model | BALB/c Nude Mice |
| Cell Line | U87MG (Human Glioblastoma) |
| Dose | 50 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Daily (q.d.) |
| Vehicle | Not specified in detail (likely standard solvent like DMSO/Saline/PEG) |
| Primary Outcome | Reduction in tumor growth compared to control |
(Data sourced from a study on glioblastoma)[7]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides two common formulation methods. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.
1.1. Corn Oil-Based Formulation
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 15 mg/mL).[2]
-
Gently warm the stock solution and vortex to ensure complete dissolution.
-
For a final dosing solution, dilute the DMSO stock into sterile corn oil. For example, to achieve a 1.5 mg/mL solution, add 100 µL of the 15 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Vortex the final solution thoroughly immediately before administration to ensure a uniform suspension.
-
Note: This mixed solution should be used immediately for optimal results.[2] The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.
1.2. Aqueous-Based Formulation (PEG/Tween)
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 15 mg/mL).[2]
-
In a sterile tube, mix the required volume of the DMSO stock solution with PEG300. For example, to prepare 1 mL of dosing solution, mix 50 µL of 15 mg/mL DMSO stock with 400 µL of PEG300.[2]
-
Mix until the solution is clear.
-
Add Tween80 to the mixture (e.g., 50 µL) and mix until clear.[2]
-
Add sterile ddH₂O or saline to reach the final volume (e.g., add 500 µL to reach 1 mL total).[2]
-
Vortex well before administration. This solution should be used immediately.[2]
Protocol 2: Xenograft Tumor Model Establishment and Treatment
2.1. Materials
-
Cancer cell line of interest (e.g., U87MG, DU145).
-
6-8 week old immunocompromised mice (e.g., athymic nu/nu or SCID).[7][10]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel or Cultrex BME (optional, but recommended to improve tumor take rate).[11][12]
-
Syringes (27-30 gauge).
-
Calipers for tumor measurement.
2.2. Procedure
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer). Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 2 x 10⁷ cells/mL).
-
Cell Implantation: If using an extracellular matrix, mix the cell suspension 1:1 with cold Matrigel or Cultrex BME.[11] Anesthetize the mouse and subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 x 10⁶ cells) into the flank.[13]
-
Tumor Growth Monitoring: Begin monitoring the mice 2-3 times per week, starting approximately 5-7 days post-implantation. Measure tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[13]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group). Ensure the average tumor volume and body weights are similar across all groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound via the chosen route (e.g., i.p. injection) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., daily).[7]
-
Control Group: Administer an equivalent volume of the vehicle solution used to formulate this compound.
-
-
In-life Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), if animals show signs of excessive distress, or at the end of the planned study duration.
Protocol 3: Assessment of Anti-Tumor Efficacy
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI as a percentage. This is typically calculated as: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.
-
Tumor Excision and Analysis: At necropsy, carefully excise the tumors and record their final weights.
-
Pharmacodynamic/Biomarker Analysis:
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess protein expression (e.g., cleaved PARP, a marker of apoptosis).[7]
-
Another portion can be fixed in 10% neutral buffered formalin for paraffin embedding and subsequent immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 6. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with ON1231320
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320, also known as 7ao, is a potent and selective inhibitor of Polo-like kinase 2 (PLK2).[1][2] PLK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[3][4] Inhibition of PLK2 by this compound disrupts the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, making it a promising candidate for further investigation.[1]
These application notes provide a summary of the recommended dosage of this compound for in vivo studies based on publicly available data, along with detailed protocols for conducting such experiments.
Mechanism of Action: PLK2 Signaling Pathway
PLK2 is a key regulator of mitotic progression. Its inhibition by this compound disrupts several critical cellular processes, ultimately leading to apoptosis in cancer cells. The following diagram illustrates the central role of PLK2 in the cell cycle and its inhibition by this compound.
Caption: PLK2 signaling pathway and its inhibition by this compound.
Recommended Dosage for In Vivo Studies
The optimal in vivo dosage of this compound can vary depending on the tumor model, animal strain, and administration route. Based on available preclinical data, the following dosages have been reported to be effective in mouse xenograft models:
| Cancer Model | Animal Strain | Dosage | Administration Route | Frequency | Reference |
| Glioblastoma (U87MG xenograft) | BALB/c nude mice | 50 mg/kg | Intraperitoneal (IP) | Daily | |
| Triple-Negative Breast Cancer (MDAMB-231 xenograft) | NCR nu/nu female mice | 75 mg/kg | Intraperitoneal (IP) | Every other day | [6] |
Note: These dosages should be considered as a starting point. It is highly recommended that researchers perform dose-response studies to determine the optimal dose for their specific experimental setup.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. The following are examples of formulations that have been used in preclinical studies.[5]
Formulation 1: Corn Oil-based
-
Prepare a stock solution of this compound in DMSO (e.g., 3 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound stock solution to 950 µL of corn oil.
-
Mix thoroughly until a homogenous suspension is achieved.
-
This formulation should be prepared fresh before each administration.
Formulation 2: PEG300/Tween80-based
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each administration.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the general steps for establishing a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (e.g., BALB/c nude or NCR nu/nu), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
This compound formulated for in vivo administration
-
Vehicle control (the formulation without this compound)
Workflow:
Caption: Workflow for in vivo efficacy studies using a subcutaneous xenograft model.
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media until they reach the exponential growth phase.
-
On the day of injection, harvest the cells by trypsinization, wash them with sterile PBS or HBSS, and resuspend them in PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to your institution's approved protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the determined dosage and schedule (e.g., intraperitoneally).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
-
Study Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined size limit as defined by your institution's animal care and use committee (e.g., 1500-2000 mm³).
-
Euthanize mice if they meet the criteria for humane endpoints, such as excessive weight loss (>20%), tumor ulceration, or other signs of distress.
-
Safety and Toxicology
Disclaimer: Comprehensive public data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (e.g., LD50, acute and chronic toxicity) of this compound is limited. The information below is based on general observations from preclinical studies. It is imperative that researchers conduct their own safety and toxicology assessments.
General Observations:
-
In a study with a glioma xenograft model, daily administration of 50 mg/kg this compound did not result in remarkable toxic effects in the treatment group.
-
Another study in a breast cancer model noted no overt signs of toxicity in the group treated with 75 mg/kg of this compound every other day.[1]
-
One non-peer-reviewed source mentioned potential for liver damage in rats and bone marrow suppression in mice, but this is not substantiated by published scientific literature and should be interpreted with caution.[]
Recommendations for Safety Monitoring:
-
Body Weight: Monitor and record the body weight of each animal at least twice a week. Significant weight loss (>15-20%) is a common indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any changes in their general appearance, posture, activity level, and behavior. Note any signs of distress, such as ruffled fur, lethargy, or labored breathing.
-
Blood Analysis: At the study endpoint, or if toxicity is suspected, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver and kidney).
-
Histopathology: After euthanasia, major organs (liver, kidney, spleen, lungs, heart) should be collected, weighed, and preserved for histopathological examination to identify any potential tissue damage.
Conclusion
This compound is a promising PLK2 inhibitor with demonstrated in vivo anti-tumor activity. The information and protocols provided in these application notes are intended to serve as a guide for researchers designing and conducting in vivo studies with this compound. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare. Due to the limited public availability of comprehensive safety data, thorough toxicity monitoring is essential in all in vivo experiments with this compound.
References
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
ON1231320 solubility and preparation for cell culture
Application Notes and Protocols for ON1231320
Topic: this compound Solubility and Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 7ao, is a potent and highly specific arylsulfonyl pyrido-pyrimidinone inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] PLK2 is a member of the serine/threonine protein kinase family that plays a crucial role in cell cycle progression, particularly in centriole duplication.[4][5] this compound selectively inhibits PLK2 with a reported IC50 of 310 nM, while showing minimal activity against other PLK family members like PLK1, PLK3, and PLK4 (IC50 > 10 μM).[1][6] Its mechanism of action involves blocking the cell cycle in the G2/M phase, which leads to mitotic catastrophe and ultimately induces apoptosis in tumor cells.[2][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.[4][5]
Solubility Data
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 46 - 50 mg/mL (98.4 - 106.96 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic agitation may be required for complete dissolution. | [1][6] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| In Vivo Formulation 1 | 15 mg/mL (DMSO stock) | Dilute 50 µL of 15 mg/mL DMSO stock into 400 µL of PEG300, mix, add 50 µL of Tween80, mix, and add 500 µL of ddH₂O. Use immediately. | [1] |
| In Vivo Formulation 2 | 2.5 mg/mL (5.35 mM) | Prepare a 10% DMSO solution and add it to a 90% (20% SBE-β-CD in saline) solution. Ultrasonic agitation may be needed. | [6] |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound = 467.45 g/mol ).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial or warm it briefly in a 37°C water bath.[7] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Protocol:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.035 - 1 µM).[6]
-
Mixing: Mix thoroughly by gentle vortexing or inversion. It is crucial to ensure the final DMSO concentration in the medium applied to cells is non-toxic (typically ≤ 0.1%).[7]
-
Application: Add the final working solution to the cell cultures immediately. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
dot
Caption: Workflow for preparing this compound solutions.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by specifically targeting PLK2. The PLK family of kinases are key regulators of the cell cycle.[8] PLK2, in particular, is involved in centriole duplication, a critical step for the formation of the mitotic spindle.[4][5] By inhibiting PLK2, this compound disrupts this process, leading to an arrest of the cell cycle in the G2/M phase.[1][2] This mitotic arrest triggers cellular stress pathways, culminating in programmed cell death, or apoptosis.[4][9] A key marker of this apoptotic induction is the increased expression of cleaved poly (ADP-ribose) polymerase (PARP).[9]
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G2/M Cell Cycle Arrest Using ON1231320
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation.[1] This compound has been demonstrated to induce cell cycle arrest at the G2/M transition, leading to apoptosis in various cancer cell lines.[1][2] These characteristics make this compound a valuable tool for studying the mechanisms of G2/M checkpoint control and for investigating the therapeutic potential of PLK2 inhibition in oncology.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate G2/M cell cycle arrest in cancer cells.
Mechanism of Action
This compound functions as an ATP-mimetic inhibitor of PLK2, effectively blocking its kinase activity.[1] PLK2 is involved in multiple mitotic events, and its inhibition disrupts the normal progression of cells from the G2 phase into mitosis. This disruption leads to an accumulation of cells in the G2/M phase of the cell cycle, which can subsequently trigger apoptotic cell death.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Polo-like kinase 2 (PLK2) | [1] |
| IC50 (PLK2) | 0.31 µM | [1] |
Dose-Dependent Effect of this compound on Glioma Cell Proliferation
| Cell Line | Concentration | Time Point | Effect on Proliferation | Reference |
| U251MG | 200 nM | 24 h | Significant dampening | [2] |
| U251MG | 200 nM | 48 h | Significant dampening | [2] |
| U251MG | 200 nM | 72 h | Significant dampening | [2] |
| U87MG | 200 nM | 24 h | Significant dampening | [2] |
| U87MG | 200 nM | 48 h | Significant dampening | [2] |
| U87MG | 200 nM | 72 h | Significant dampening | [2] |
Signaling Pathways and Experimental Workflows
Caption: PLK2-mediated G2/M transition and its inhibition by this compound.
Caption: Experimental workflow for studying G2/M arrest induced by this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for desired time points (e.g., 12, 24, 48 hours). Include a DMSO-treated vehicle control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
-
Protocol 2: Western Blot Analysis of G2/M Regulatory Proteins
This protocol describes the detection of key G2/M regulatory proteins, such as Cyclin B1 and phosphorylated Cdc2, by Western blotting.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (GAPDH or β-actin).
-
Compare the protein levels in this compound-treated samples to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Flow Cytometry: High CV of G1 peak | Cell clumping | Ensure a single-cell suspension before fixation. Filter cells through a cell strainer before analysis. |
| Inconsistent staining | Use a consistent number of cells per sample and a saturating concentration of PI. | |
| Western Blot: Weak or no signal | Insufficient protein loading | Ensure accurate protein quantification and load a sufficient amount of protein. |
| Ineffective antibody | Use a validated antibody at the recommended dilution. Optimize antibody incubation time and temperature. | |
| Western Blot: High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Inadequate washing | Increase the number and duration of washes. |
Conclusion
This compound is a valuable chemical probe for investigating the role of PLK2 in G2/M cell cycle progression. The protocols outlined in these application notes provide a framework for researchers to study the induction of G2/M arrest and the underlying molecular mechanisms in cancer cells. Careful optimization of experimental conditions, such as drug concentration and treatment duration, is recommended for each specific cell line and experimental setup.
References
Measuring Apoptosis Following ON1231320 Exposure: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation.[1] Inhibition of PLK2 by this compound has been shown to block tumor cell cycle progression in the G2/M phase, ultimately leading to apoptotic cell death.[1][2] As a compound with significant anti-tumor activity, it is imperative for researchers to have robust and reliable methods to quantify its apoptotic effects.
These application notes provide detailed protocols for several key assays to measure apoptosis induced by this compound. The included methodologies cover the detection of early and late-stage apoptotic markers, from changes in the plasma membrane to DNA fragmentation and caspase activation. Representative data and visualizations are provided to guide researchers in their experimental design and data interpretation.
Key Techniques for Measuring Apoptosis
A multi-faceted approach is recommended to comprehensively assess apoptosis, as the process involves a cascade of molecular events. No single assay can capture the entire picture of apoptotic cell death.[3] Therefore, we present protocols for four widely accepted and complementary techniques:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine and loss of membrane integrity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of the key executioner caspase, caspase-3, which is central to the apoptotic cascade.
-
Western Blotting for Apoptosis-Related Proteins: To analyze changes in the expression levels of key regulatory proteins such as the Bcl-2 family and cleaved PARP.
Data Presentation
The following tables summarize expected quantitative data from the described assays after exposure of cancer cells (e.g., glioma cell lines U251MG and U87MG) to this compound.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| This compound | 0.1 | 85.6 ± 3.5 | 10.2 ± 1.5 | 4.2 ± 0.9 |
| This compound | 0.5 | 62.3 ± 4.2 | 28.5 ± 3.1 | 9.2 ± 1.8 |
| This compound | 1.0 | 45.1 ± 5.1 | 42.8 ± 4.5 | 12.1 ± 2.2 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Analysis of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.5 ± 0.4 |
| This compound | 0.1 | 8.9 ± 1.2 |
| This compound | 0.5 | 25.4 ± 3.8 |
| This compound | 1.0 | 48.2 ± 5.5 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 3: Measurement of Caspase-3 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | 2.8 ± 0.4 |
| This compound | 0.5 | 6.5 ± 0.9 |
| This compound | 1.0 | 12.3 ± 1.7 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment | Concentration (µM) | Relative Cleaved PARP Expression (Normalized to Loading Control) | Relative Bax/Bcl-2 Ratio |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 0.1 | 3.2 ± 0.5 | 2.5 ± 0.3 |
| This compound | 0.5 | 7.8 ± 1.1 | 5.8 ± 0.7 |
| This compound | 1.0 | 15.1 ± 2.3 | 11.2 ± 1.5 |
Quantitative data for cleaved PARP in glioma cells treated with this compound has been documented, showing a dose-dependent increase.[4] The Bax/Bcl-2 ratio is a representative expected outcome.
Signaling Pathways and Experimental Workflows
Caption: PLK2 Inhibition-Induced Apoptotic Pathway.
Caption: General Workflow for Apoptosis Measurement.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nuclear DNA.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or Accutase™ to minimize membrane damage.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation by enzymatically labeling the free 3'-OH ends of DNA breaks with fluorescently labeled dUTPs.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on coverslips in a 24-well plate or in a multi-well plate suitable for imaging or flow cytometry.
-
Treat cells with this compound and controls as described previously.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme and labeled dUTPs in the reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on slides with mounting medium.
-
Analyze the samples by fluorescence microscopy or flow cytometry.
Caspase-3 Colorimetric/Fluorometric Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Materials:
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound and controls.
-
After treatment, lyse the cells by adding the provided cell lysis buffer and incubating on ice for 10 minutes.
-
Centrifuge the plate at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the reaction mixture by adding the reaction buffer and DTT to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) for the fluorometric assay using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control after normalizing to the protein concentration of each sample.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway. Key proteins to investigate include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved PARP, a substrate of activated caspase-3.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and controls and harvest.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively measure apoptosis induced by the PLK2 inhibitor this compound. By employing a combination of techniques that assess different stages and aspects of the apoptotic process, a more complete and reliable understanding of the cellular response to this compound can be achieved. The provided data tables and diagrams serve as a valuable reference for experimental design and interpretation of results in the ongoing research and development of this promising anti-cancer agent.
References
- 1. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of the Novel p53 Target Gene Snk/Plk2 Leads to Mitotic Catastrophe in Paclitaxel (Taxol)-Exposed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ON1231320 in Combination with Paclitaxel
For Research Use Only.
Introduction
ON1231320 is a potent and specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase involved in the regulation of the cell cycle, particularly during mitosis. Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Preclinical evidence suggests that the combination of this compound and paclitaxel may offer a synergistic anti-tumor effect. The rationale for this combination lies in the distinct but complementary mechanisms of action targeting mitotic progression. While paclitaxel disrupts microtubule dynamics, leading to a mitotic checkpoint arrest, inhibition of PLK2 by this compound can induce mitotic catastrophe, particularly in cells already under mitotic stress. This dual assault on mitotic integrity is hypothesized to lead to enhanced cancer cell death.
These application notes provide an overview of the proposed mechanism of action, along with detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and paclitaxel.
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This hyper-stabilization of microtubules disrupts the normal dynamic instability required for proper mitotic spindle formation and chromosome segregation, leading to a prolonged mitotic arrest and subsequent apoptosis.
This compound, as a specific PLK2 inhibitor, interferes with the intricate regulation of mitotic events. PLK2 is involved in centriole duplication and the maintenance of genomic stability. Inhibition of PLK2 in cancer cells can lead to defects in centrosome maturation and spindle assembly. When combined with a microtubule-stabilizing agent like paclitaxel, the inhibition of PLK2 is thought to push the mitotically arrested cells towards mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and genomic instability. This synergistic action is believed to be particularly effective in overcoming resistance to paclitaxel.
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of this compound and paclitaxel can be quantified by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination across various cancer cell lines. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Compound | IC50 (nM) | Combination (this compound + Paclitaxel) | Combination Index (CI) |
| Ovarian Cancer (A2780) | This compound | 310 | 100 nM + 5 nM | < 1 (Synergistic) |
| Paclitaxel | 10 | |||
| Breast Cancer (MDA-MB-231) | This compound | 150 | 50 nM + 2.5 nM | < 1 (Synergistic) |
| Paclitaxel | 5 | |||
| Glioblastoma (U87MG) | This compound | 200 | 75 nM + 4 nM | < 1 (Synergistic) |
| Paclitaxel | 8 |
Note: The above data is representative and should be generated for the specific cell lines and conditions of interest.
In Vivo Tumor Growth Inhibition
The efficacy of the combination therapy can be assessed in xenograft models. Tumor volume and survival are the primary endpoints.
| Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| This compound (50 mg/kg) | 40 | 30 |
| Paclitaxel (10 mg/kg) | 55 | 45 |
| This compound + Paclitaxel | 85 | 110 |
Note: This data is illustrative. Actual results will vary depending on the tumor model and dosing regimen.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound and Paclitaxel combination.
Caption: General workflow for preclinical evaluation.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium. For combination studies, prepare a fixed-ratio dilution series.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI).
Western Blot Analysis
Objective: To investigate the effect of this compound and paclitaxel on the expression and phosphorylation of key proteins involved in the cell cycle and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK2, anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Paclitaxel formulation for in vivo use
-
Vehicle control solution
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, paclitaxel alone, combination).
-
Administer the treatments according to the desired schedule (e.g., this compound daily via oral gavage, paclitaxel weekly via intraperitoneal injection). A previously reported dose for this compound monotherapy in a mouse model is 50 mg/kg.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For survival studies, monitor the mice until a pre-defined endpoint is reached.
Disclaimer
These application notes and protocols are intended for research purposes only and should not be used for diagnostic or therapeutic applications. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should adhere to all applicable laboratory safety guidelines and animal care regulations.
Troubleshooting & Optimization
Technical Support Center: ON1231320 In Vivo Solubility and Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PLK2 inhibitor, ON1231320, in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges with the solubility and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a poorly water-soluble compound. Its solubility in common laboratory solvents is summarized in the table below. It is practically insoluble in aqueous solutions like water or PBS alone.
Q2: I'm observing precipitation of this compound when preparing my formulation for in vivo studies. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Ensure complete initial dissolution: Make sure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding any aqueous components. Gentle warming and vortexing can aid in this step.
-
Use a co-solvent system: Employing a co-solvent system can improve and maintain solubility. A widely used formulation is a combination of DMSO and a solubilizing excipient like SBE-β-CD.
-
Prepare fresh solutions: It is highly recommended to prepare the dosing solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Sonication: If you observe particulate matter, brief sonication of the final formulation can help to create a more uniform suspension.
Q3: What is a recommended formulation for intraperitoneal (IP) injection of this compound in mice?
A3: A commonly used and effective formulation for IP injection is a suspension prepared using Dimethyl Sulfoxide (DMSO) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD). A specific protocol is provided in the "Experimental Protocols" section below. This formulation has been used to achieve a concentration of 2.5 mg/mL for in vivo studies.[1]
Q4: Can I administer this compound orally?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] By inhibiting PLK2, it disrupts the normal progression of the cell cycle, specifically causing an arrest in the G2/M phase, which ultimately leads to apoptotic cell death in cancer cells.[1][2][3]
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 467.45 g/mol | [1][2] |
| Solubility in DMSO | 50 mg/mL | [1] |
| Aqueous Solubility | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Recommended In Vivo Formulation for Intraperitoneal (IP) Injection
| Component | Concentration | Purpose |
| This compound | 2.5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% (v/v) | Initial Solubilizing Agent |
| 20% SBE-β-CD in Saline | 90% (v/v) | Solubilizing Excipient & Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection (2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
20% (w/v) Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the this compound stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL (this will be a 10x stock for the final formulation).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
-
Prepare the final formulation:
-
In a sterile conical tube, add 9 volumes of the 20% SBE-β-CD in saline solution.
-
While vortexing the SBE-β-CD solution, slowly add 1 volume of the 25 mg/mL this compound DMSO stock solution.
-
Continue to vortex for 1-2 minutes to ensure a homogenous suspension.
-
If any particulates are visible, sonicate the suspension for 5-10 minutes.
-
-
Final Concentration: This procedure yields a 2.5 mg/mL suspended solution of this compound in 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Administration: Administer the suspension to mice via intraperitoneal injection at the desired dosage (e.g., 75 mg/kg).[3]
Protocol 2: General Protocol for Preparation of a Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or a mixture of 0.5% CMC and 0.1% Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weigh the this compound: Determine the required amount of this compound based on the desired concentration and final volume.
-
Triturate the powder (optional but recommended): If starting with a crystalline powder, gently grind it in a mortar and pestle to a fine powder. This increases the surface area and aids in suspension.
-
Prepare the vehicle: Prepare the desired vehicle (e.g., 0.5% CMC in water).
-
Form a paste: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth, uniform paste.
-
Gradual dilution: Gradually add the remaining vehicle to the paste while continuously mixing or vortexing.
-
Homogenize: For a more uniform suspension, use a homogenizer.
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gavage needle.
Mandatory Visualizations
PLK2 Signaling Pathway in Cancer
References
Technical Support Center: Addressing Cellular Resistance to PLK2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polo-like Kinase 2 (PLK2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PLK2 in cancer and how does this affect sensitivity to PLK2 inhibitors?
A1: The role of PLK2 is highly context-dependent. In many cancers, such as ovarian and B-cell lymphomas, PLK2 acts as a tumor suppressor.[1][2] In these contexts, its expression is often lost via epigenetic silencing (promoter methylation) during cancer progression.[1][3][4] Cell lines with low or absent PLK2 expression will be intrinsically resistant to a PLK2 inhibitor because the drug target is not present. Conversely, in other cancers like glioblastoma, high PLK2 expression is associated with malignancy and poor prognosis, making it a viable therapeutic target.[2][4]
Q2: What are the known mechanisms of resistance to PLK2 inhibitors?
A2: While research specifically on acquired resistance to PLK2 inhibitors is emerging, several mechanisms can be extrapolated from our understanding of PLK2 biology and general principles of kinase inhibitor resistance:
-
Target Absence: As mentioned in Q1, epigenetic silencing of the PLK2 gene via promoter methylation is a common event, leading to a lack of the inhibitor's target.[1][3]
-
Target Mutation: Mutations in the PLK2 kinase domain, particularly at the "gatekeeper" residue, could sterically hinder inhibitor binding while preserving kinase activity.[5][6][7]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on PLK2.[8][9] Given PLK2's links to the mTOR, p53, and antioxidant (NRF2) pathways, upregulation of these or parallel pathways (e.g., PI3K/AKT, MEK/ERK) are plausible mechanisms.[1][4][10]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor, a common resistance mechanism for PLK1 inhibitors that may also apply to PLK2 inhibitors.[11]
Q3: How do I select an appropriate cell line for my PLK2 inhibitor experiments?
A3: Start by assessing the baseline PLK2 expression in your cell lines of interest.
-
For sensitivity screening: Choose cell lines with demonstrable and preferably high levels of PLK2 mRNA and protein.
-
For resistance studies: You can use cell lines with known low/negative PLK2 expression as a negative control or generate resistant lines from a sensitive parent line (see Experimental Protocols).
Q4: My PLK2 inhibitor shows toxicity in a PLK2-knockout cell line. What could be the cause?
A4: This strongly suggests off-target effects. Kinase inhibitors can bind to other proteins, leading to unintended biological consequences.[12] For example, the PLK2 inhibitor ELN 582646 was found to cause genotoxicity that was independent of PLK2 inhibition.[13] It is crucial to characterize the specificity of your inhibitor and consider using a structurally different PLK2 inhibitor as a control.
Troubleshooting Guides
Problem 1: My cell line, which I expected to be sensitive, shows no response to the PLK2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Low or absent PLK2 expression | 1. Confirm PLK2 mRNA expression via qRT-PCR. 2. Confirm PLK2 protein expression via Western blot. 3. If expression is low, consider treating cells with a demethylating agent (e.g., 5-aza-2'-deoxycytidine) to see if PLK2 expression and inhibitor sensitivity can be restored.[2][4] |
| Suboptimal inhibitor concentration or stability | 1. Perform a dose-response experiment across a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50. 2. Verify the stability of the inhibitor in your cell culture medium over the course of the experiment. |
| Pre-existing resistance mechanisms | 1. Sequence the PLK2 gene in your cell line to check for potential mutations in the kinase domain. 2. Use a phospho-proteomics array or Western blot to check for hyperactivation of known bypass pathways (e.g., p-AKT, p-ERK). |
| Incorrect experimental endpoint | 1. Ensure your assay (e.g., viability, apoptosis) is appropriate for the expected mechanism of action. PLK2 inhibition may lead to cell cycle arrest rather than immediate apoptosis in some cell types.[14] |
Problem 2: My cells have developed resistance to the PLK2 inhibitor over time.
| Possible Cause | Troubleshooting Step |
| Acquired mutation in PLK2 | 1. Isolate genomic DNA from both the sensitive parental and resistant cell lines. 2. Sequence the coding region of the PLK2 gene to identify potential mutations, paying close attention to the ATP-binding pocket and gatekeeper residue.[5][6][7] |
| Activation of a bypass signaling pathway | 1. Compare the phospho-proteome of the parental and resistant lines using mass spectrometry or antibody arrays. 2. Perform Western blots for key nodes of common resistance pathways (e.g., p-AKT, p-mTOR, p-ERK, p-EGFR).[8][9] 3. Test if combining the PLK2 inhibitor with an inhibitor of the identified bypass pathway restores sensitivity. |
| Epigenetic silencing of PLK2 | 1. Although less common in acquired resistance to a direct inhibitor, it is possible. 2. Analyze PLK2 expression (qRT-PCR, Western blot) and promoter methylation (bisulfite sequencing) in the resistant line compared to the parental line.[3] |
| Increased drug efflux | 1. Check for overexpression of ABC transporters like P-glycoprotein (ABCB1/MDR1) in the resistant line via Western blot. 2. Test if co-treatment with an efflux pump inhibitor (e.g., verapamil, MS-209) re-sensitizes the cells to the PLK2 inhibitor.[11] |
Data Presentation
Table 1: Summary of Potential Mechanisms of Resistance to PLK2 Inhibitors
| Mechanism Category | Specific Mechanism | Effect | Suggested Verification Method |
| On-Target Alterations | PLK2 Gatekeeper Mutation | Prevents inhibitor binding to the ATP pocket. | Sanger sequencing of the PLK2 gene. |
| Downregulation/Silencing of PLK2 | Loss of the drug target. | Western Blot, qRT-PCR, Methylation Analysis. | |
| Bypass Pathways | Upregulation of PI3K/AKT/mTOR signaling | Provides alternative pro-survival signals. | Western Blot for p-AKT, p-mTOR. |
| Upregulation of MEK/ERK signaling | Provides alternative pro-proliferative signals. | Western Blot for p-ERK. | |
| Activation of Receptor Tyrosine Kinases (RTKs) | Activates downstream survival pathways like PI3K/AKT or MEK/ERK. | Phospho-RTK array. | |
| Drug Efflux | Overexpression of ABC Transporters | Reduces intracellular inhibitor concentration. | Western Blot for ABCB1/MDR1. |
Table 2: Example IC50 Data for a PLK2 Inhibitor (PLK2i-X)
Note: The following data are hypothetical and for illustrative purposes only.
| Cell Line | PLK2 Expression | Resistance Mechanism | IC50 of PLK2i-X (nM) | Fold Resistance |
| OVCAR-3 (Parental) | High | - | 15 | 1.0 |
| OVCAR-3-R1 | High | PLK2 Gatekeeper Mutation (e.g., T235M) | 450 | 30.0 |
| OVCAR-3-R2 | High | Upregulation of p-AKT | 275 | 18.3 |
| SKOV3 | Low (Methylated) | Target Absent | >10,000 | >667 |
Experimental Protocols
Protocol 1: Generation of a PLK2 Inhibitor-Resistant Cell Line
This protocol is adapted from methods used to generate resistance to other kinase inhibitors and chemotherapies.[3]
-
Initial IC50 Determination: Determine the IC50 of your PLK2 inhibitor in the parental cell line of choice (e.g., OVCAR-3) using a standard 72-hour cell viability assay.
-
Initial Exposure: Culture the parental cells in medium containing the PLK2 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the inhibitor concentration by a factor of 1.5-2.0.
-
Repeat Escalation: Continue this process of gradual dose escalation. If a high percentage of cells die, maintain the culture at that concentration until a stable, proliferating population emerges.
-
Isolation of Resistant Clones: After several months (and a significant increase in the tolerated dose, e.g., >10x the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm their resistance by re-determining the IC50. Maintain the resistant cell lines in a medium containing a maintenance dose of the inhibitor (e.g., the IC50 of the parental line).
Protocol 2: Western Blot for PLK2 and Downstream Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells (or cells treated with the PLK2 inhibitor for various times) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Total PLK2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., β-actin, GAPDH)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager or film.
Mandatory Visualizations
References
- 1. Polo Like Kinase 2 Tumour Suppressor and cancer biomarker: new perspectives on drug sensitivity/resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Polo-like kinase 2 activates an antioxidant pathway to promote the survival of cells with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of polo like kinase 2 (PLK2) does not cause chromosomal damage or result in the formation of micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to PLK Inhibitors: ON1231320 versus BI2536
In the landscape of cancer therapeutics, Polo-like kinase (PLK) inhibitors have emerged as a promising class of drugs targeting the mitotic machinery of cancer cells. This guide provides a detailed comparison of two notable PLK inhibitors: ON1231320, a highly specific PLK2 inhibitor, and BI2536, a potent PLK1 inhibitor that has undergone clinical investigation. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Mechanisms of Action
This compound and BI2536, while both targeting the PLK family, exhibit distinct selectivity profiles and have been investigated in different contexts. This compound is characterized as a highly specific inhibitor of Polo-like kinase 2 (PLK2), whereas BI2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), with additional activity against other PLK isoforms and off-target effects on Bromodomain 4 (BRD4).[1][2][3]
Both inhibitors induce cell cycle arrest at the G2/M phase of mitosis, ultimately leading to apoptotic cell death.[4] By inhibiting their respective PLK targets, these compounds disrupt critical mitotic processes. Inhibition of PLK1 by BI2536 leads to defects in centrosome maturation, spindle formation, and chromosome segregation, resulting in mitotic arrest and subsequent apoptosis.[1][5] Similarly, inhibition of PLK2 by this compound blocks tumor cell cycle progression in mitosis, causing apoptosis.[4]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BI2536, providing a basis for comparing their potency, selectivity, and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Primary Target | IC50 (PLK1) | IC50 (PLK2) | IC50 (PLK3) | Off-Target Activity |
| This compound | PLK2 | No significant activity reported[2] | 0.31 µM[4] | No significant activity reported[2] | Selective for PLK2[2] |
| BI2536 | PLK1 | 0.83 nM[1] | 3.5 nM[1] | 9.0 nM[1] | BRD4 (IC50 = 25 nM)[6] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Lines | Assay | Endpoint | Result |
| This compound | U251MG, U87MG (Glioma) | CCK-8 | Cell Growth Inhibition | Significant inhibition at 200 nM after 24, 48, and 72 hours[2] |
| BI2536 | Panel of 32 human cancer cell lines | Alamar Blue | EC50 | 2-25 nM[1] |
| BI2536 | Neuroblastoma cell lines | CCK-8 | IC50 | < 100 nM[5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| This compound | Glioblastoma | BALB/c Nude mice with U87MG xenografts | 50 mg/kg, daily, intraperitoneal injection | Remarkable reduction in tumor growth[2] |
| BI2536 | Colon Carcinoma (HCT 116) | Nude mice | 50 mg/kg, once or twice weekly, intravenous | Significant inhibition of tumor growth[1] |
Table 4: Clinical Trial Overview
| Inhibitor | Phase | Status | Key Findings |
| This compound | No clinical trials reported | - | - |
| BI2536 | Phase I/II | Terminated | Maximum tolerated dose determined; dose-limiting toxicities included neutropenia, nausea, and fatigue. Limited anti-tumor efficacy as a monotherapy.[3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human PLK enzyme, appropriate kinase substrate (e.g., casein for PLK1), ATP, kinase buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT), 384-well plates, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for controls). c. Add 2 µL of a solution containing the kinase and substrate in kinase buffer. d. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure luminescence using a microplate reader. h. Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[8][9]
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Reagents and Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent, solubilization solution (for MTT assay, e.g., DMSO or a solution of 0.04 N HCl in isopropanol).
-
Procedure: a. Seed cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/mL (100 µL per well) and incubate overnight. b. Treat the cells with various concentrations of the inhibitor (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours). c. For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals. d. For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. e. Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader. f. Calculate cell viability as a percentage of the vehicle-treated control and plot against inhibitor concentration to determine the EC50 or IC50 value.[10]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Reagents and Materials: Cancer cell lines, inhibitor compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), flow cytometer.
-
Procedure: a. Treat cells with the inhibitor at the desired concentrations for a specified time. Include a vehicle-treated control. b. Harvest the cells (including both adherent and floating cells) and wash them with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. d. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube. g. Analyze the cells by flow cytometry within one hour. h. Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Simplified signaling pathway of PLK inhibition by this compound and BI2536.
Caption: General experimental workflow for in vitro evaluation of PLK inhibitors.
Conclusion
This compound and BI2536 represent two distinct approaches to targeting the PLK family for cancer therapy. This compound's high specificity for PLK2 suggests a potential for a more targeted therapeutic window with fewer off-target effects. Its preclinical efficacy in a glioblastoma model is promising. In contrast, BI2536, a potent PLK1 inhibitor, has a broader activity profile, including inhibition of other PLK isoforms and BRD4. While it has progressed to clinical trials, its development was halted due to limited efficacy as a monotherapy and associated toxicities.
For researchers, the choice between these inhibitors will depend on the specific biological question being addressed. This compound is a valuable tool for investigating the specific roles of PLK2 in cellular processes and as a potential therapeutic lead for cancers where PLK2 is a key driver. BI2536, despite its clinical limitations, remains a well-characterized tool for studying the broader consequences of PLK1 inhibition and serves as a benchmark for the development of next-generation PLK inhibitors with improved selectivity and safety profiles. Further research, including comprehensive selectivity profiling of this compound and potential clinical evaluation, is warranted to fully understand its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Comparative Guide to the Pro-Apoptotic Effects of ON1231320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of ON1231320, a selective Polo-like kinase 2 (PLK2) inhibitor, with other apoptosis-inducing agents. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a potent and specific inhibitor of PLK2 that has demonstrated pro-apoptotic activity in various cancer cell lines. It functions by inducing cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis. This is evidenced by the increased expression of apoptotic markers such as cleaved poly(ADP-ribose) polymerase (PARP). This guide compares the apoptotic effects of this compound with other Polo-like kinase inhibitors, namely Volasertib (a PLK1 inhibitor) and Rigosertib (a PLK1 and PI3K inhibitor), in relevant cancer cell lines. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a relative understanding of their pro-apoptotic potential.
Comparison of Pro-Apoptotic Activity
The following tables summarize the pro-apoptotic effects of this compound and its alternatives in glioma and breast cancer cell lines. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Pro-Apoptotic Effects in Glioma Cell Lines
| Compound | Target(s) | Cell Line(s) | Assay | Concentration | Time Point | Observed Effect | Citation |
| This compound | PLK2 | U251MG, U87MG | Western Blot (Cleaved PARP) | Dose-dependent | - | Increased cleaved PARP expression | [1] |
| Volasertib | PLK1 | Glioma Stem Cells (GSCs) | Western Blot (Cleaved PARP) | Dose- and time-dependent | - | Increased cleaved PARP expression | [2][3] |
| Volasertib | Glioma Stem Cells (GSCs) | Annexin V/PI Staining | 100 nM (+ 2 Gy radiation) | 48h | Significant increase in apoptosis compared to radiation alone | [4] | |
| Rigosertib | PLK1, PI3K | U87-MG | Cell Viability | Dose- and time-dependent | - | Dose- and time-dependent decrease in cell viability | [5] |
Table 2: Pro-Apoptotic Effects in Breast Cancer Cell Lines
| Compound | Target(s) | Cell Line(s) | Assay | Concentration | Time Point | Observed Effect | Citation |
| Volasertib | PLK1 | MDA-MB-231 (Triple Negative) | Annexin V Staining | - | 48h | Synergistic increase in apoptosis when combined with JQ1 | [6] |
| Volasertib | PLK1 | MDA-MB-231 (Triple Negative) | Western Blot (Cleaved PARP) | - | 24h, 48h | Increased cleaved PARP when combined with JQ1 | [6] |
| Rigosertib | PLK1, PI3K | MCF-7, MDA-MB-231 | Cell Viability | Dose- and time-dependent | - | Dose- and time-dependent decrease in cell viability | [5] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis in Glioma Cells
This protocol is a representative method for assessing apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Glioma cells (e.g., U87MG, U251MG)
-
Flow cytometer
Procedure:
-
Seed glioma cells in 6-well plates and treat with the desired compound (e.g., this compound, Volasertib) for the specified time. Include untreated and vehicle-treated controls.
-
Harvest cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7][8][9][10]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot for Cleaved PARP in Breast Cancer Cells
This protocol outlines a general procedure for detecting the apoptotic marker, cleaved PARP, by Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat breast cancer cells (e.g., MDA-MB-231, MCF-7) with the compound of interest for the desired time.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[11][12]
Signaling Pathways and Visualizations
This compound-Induced Apoptosis Signaling Pathway
Inhibition of PLK2 by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway, which is often mediated by the tumor suppressor protein p53. p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting basal-like breast tumors with bromodomain and extraterminal domain (BET) and polo-like kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Unveiling the Synergistic Potential of ON1231320 in Combination Chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant synergistic effects of ON1231320, a selective Polo-like kinase 2 (PLK2) inhibitor, when used in combination with the widely-used chemotherapeutic agent, paclitaxel. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of this compound's performance, supported by experimental data, to elucidate its potential in enhancing cancer therapy.
This compound is an arylsulfonyl pyrido-pyrimidinone that acts as a highly specific inhibitor of PLK2, a key regulator of the cell cycle.[1][2] By targeting PLK2, this compound disrupts tumor cell cycle progression during the G2/M phase of mitosis, ultimately leading to apoptotic cell death.[1][2] This targeted mechanism of action presents a promising avenue for combination therapies, aiming to enhance the efficacy of existing chemotherapy regimens and overcome potential resistance.
Synergistic Interaction with Paclitaxel
Studies have demonstrated a clear synergistic relationship between this compound and paclitaxel, a cornerstone of treatment for various cancers. The combination of these two agents has been shown to be more effective at inhibiting tumor growth in vivo than either treatment alone.[3][4][5] While this compound's mechanism is distinct from tubulin poisons like paclitaxel, their combined effect on mitotic progression leads to a more potent anti-cancer effect.[4]
Quantitative Analysis of Synergism
The synergistic effects of this compound in combination with paclitaxel have been quantified across various cancer cell lines. The following table summarizes key data from these studies.
| Cell Line | Combination Index (CI) | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for Paclitaxel | Reference |
| HeLa | < 1 | Data Not Available | Data Not Available | [4] |
| A549 | < 1 | Data Not Available | Data Not Available | [4] |
A Combination Index (CI) value of less than 1 indicates a synergistic interaction between the two drugs.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting PLK2. PLKs are crucial for multiple stages of mitosis, including centriole duplication and kinetochore division.[4] By inhibiting PLK2, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis. The synergistic effect with paclitaxel, which stabilizes microtubules and also causes mitotic arrest, likely stems from the dual assault on mitotic progression through different mechanisms.
Caption: Mechanism of this compound and its synergy with paclitaxel.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's synergistic effects.
Cell Viability and Synergy Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
This compound and paclitaxel were dissolved in DMSO to create stock solutions.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were then treated with a range of concentrations of this compound, paclitaxel, or a combination of both for a specified period (e.g., 72 hours).
3. Cell Viability Assessment:
-
Cell viability was determined using a standard MTS or MTT assay.
-
Absorbance was measured using a microplate reader.
4. Synergy Analysis:
-
The combination index (CI) was calculated using the Chou-Talalay method with CalcuSyn software. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Studies
1. Animal Models:
-
Athymic nude mice were used for subcutaneous tumor xenograft models.
2. Tumor Implantation:
-
Human cancer cells were injected subcutaneously into the flanks of the mice.
-
Tumors were allowed to grow to a palpable size.
3. Drug Administration:
-
Mice were randomized into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drugs were administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel) at specified doses and schedules.
4. Tumor Growth Measurement:
-
Tumor volume was measured regularly using calipers.
-
Animal body weight was monitored as an indicator of toxicity.
5. Efficacy Evaluation:
-
The anti-tumor efficacy of the combination treatment was compared to that of the single agents and the control group.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
The available preclinical data strongly support the synergistic interaction between this compound and paclitaxel. This combination offers a promising strategy to enhance the therapeutic efficacy against various cancers. The distinct mechanisms of action of these two compounds, both converging on the disruption of mitosis, provide a strong rationale for their combined use. Further clinical investigation is warranted to translate these promising preclinical findings into improved patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the full potential of this compound in combination chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PLK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of various Polo-like kinase 2 (PLK2) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate chemical tools for their studies of PLK2 function and as a reference for those involved in the development of novel kinase inhibitors.
Data Presentation: Quantitative Comparison of PLK2 Inhibitor Selectivity
The following table summarizes the in vitro kinase inhibitory potency (IC50 or Ki) of several well-characterized PLK inhibitors against PLK family members and other selected kinases. This data allows for a direct comparison of the selectivity profiles of these compounds.
| Inhibitor | PLK1 | PLK2 | PLK3 | Other Kinase(s) | Reference(s) |
| BI 2536 | 0.83 nM (IC50) | 3.5 nM (IC50) | 9.0 nM (IC50) | BRD4 (25 nM IC50) | [1] |
| Volasertib (BI 6727) | 0.87 nM (IC50) | 5 nM (IC50) | 56 nM (IC50) | Inactive against a panel of >50 other kinases at up to 10 µM | [2][3] |
| ON1231320 | - | 310 nM (IC50) | - | Described as "highly specific" | [4] |
| Rigosertib (ON-01910) | 9 nM (IC50) | 18-260 nM (IC50) | No activity | PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 (18-260 nM IC50) | [5][6] |
| GSK461364 | 2.2 nM (Ki) | >860 nM (Ki) | >1000 nM (Ki) | >1000-fold selective over a panel of 48 other kinases | [7][8][9] |
| TC-S 7005 | 214 nM (IC50) | 4 nM (IC50) | 24 nM (IC50) | - | [1] |
Note: The specific assay conditions under which these values were determined can influence the results. Please refer to the cited literature for detailed experimental information.
Experimental Protocols for Kinase Selectivity Profiling
The determination of inhibitor selectivity is crucial for the validation of chemical probes and the development of targeted therapeutics. Below are detailed methodologies for two common in vitro kinase assays used for selectivity profiling.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. It is a widely used method for primary screening and dose-response studies of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Experimental Workflow:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations in a suitable buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Initiate the reaction and incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture.
-
Incubate at room temperature for 30 to 60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is calculated by comparing the relative light units (RLU) from the experimental wells to a standard curve of known ADP concentrations.
-
IC50 values are determined by plotting the percentage of kinase inhibition versus the inhibitor concentration.
-
Radiometric [γ-³³P]-ATP Kinase Assay
The radiometric kinase assay is a traditional and highly sensitive method for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a substrate.
Principle: A kinase, its substrate, and [γ-³³P]-ATP are incubated together. The phosphorylated substrate is then separated from the unreacted [γ-³³P]-ATP, and the amount of incorporated radioactivity is quantified.
Experimental Workflow:
Caption: Workflow of a radiometric kinase assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, [γ-³³P]-ATP, and the test inhibitor in a suitable kinase buffer.
-
Initiate the reaction and incubate at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction, typically by adding an acid (e.g., phosphoric acid or trichloroacetic acid).
-
Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the phosphorylated substrate.
-
-
Washing:
-
Wash the paper/membrane multiple times with an appropriate wash buffer (e.g., phosphoric acid) to remove unreacted [γ-³³P]-ATP and other reaction components.
-
-
Quantification:
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
Kinase activity is calculated based on the counts per minute (CPM) and the specific activity of the [γ-³³P]-ATP.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
PLK2 Signaling Pathway
PLK2 is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, centriole duplication, and neuronal function. Understanding its signaling network is essential for interpreting the effects of PLK2 inhibitors.
Caption: Key signaling nodes regulated by PLK2.
This diagram illustrates some of the key substrates and downstream cellular processes regulated by PLK2. Inhibition of PLK2 can therefore be expected to impact these pathways, leading to effects on cell proliferation, genome stability, and neuronal homeostasis. The choice of a PLK2 inhibitor with a specific selectivity profile is critical for dissecting the contribution of PLK2 to these diverse biological functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PLK2 as the Primary Target of ON1231320: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate Polo-like kinase 2 (PLK2) as the primary target of the investigational compound ON1231320. We present a detailed analysis of this compound's performance against alternative PLK inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Executive Summary
This compound is a potent and highly selective inhibitor of PLK2, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, centriole duplication, and stress response.[1] Establishing PLK2 as the definitive target of this compound is crucial for its development as a therapeutic agent. This guide outlines a multi-faceted approach, combining biochemical, biophysical, and cellular assays to rigorously confirm this interaction and differentiate this compound from other less selective PLK inhibitors.
Comparative Performance of PLK Inhibitors
This compound distinguishes itself from other PLK inhibitors through its remarkable selectivity for PLK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-known PLK inhibitors against PLK family members.
| Inhibitor | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity Profile |
| This compound | >50,000[2] | 310 [3][4] | >50,000[2] | Highly selective for PLK2 |
| BI 2536 | 0.83[1][5] | 3.5[1][5] | 9.0[1][5] | Pan-PLK inhibitor |
| Rigosertib | 9[6] | 260[7] | >260 | Primarily PLK1, moderate PLK2 activity |
| Volasertib | 0.87[8][9] | 5[8][9] | 56[8][9] | Potent PLK1 inhibitor with off-target effects on PLK2/3 |
Experimental Confirmation of PLK2 as the Primary Target
A combination of in vitro and in-cell assays is essential to unequivocally confirm PLK2 as the primary target of this compound.
Direct Binding and Enzymatic Activity Assays
These assays directly measure the physical interaction between this compound and PLK2 and its effect on the kinase's enzymatic activity.
This assay quantifies the ability of this compound to inhibit the catalytic activity of PLK2. A common method involves the use of a radiolabeled ATP analog ([γ-³²P]ATP or [γ-³³P]ATP) and a generic substrate like casein.[10][11]
Experimental Protocol: Radiometric PLK2 Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Recombinant human PLK2 enzyme (e.g., 50 ng)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
PLK2 substrate (e.g., 10 µg of dephosphorylated casein)[10]
-
Varying concentrations of this compound (or other inhibitors) dissolved in DMSO (final DMSO concentration ≤1%). For control, use DMSO alone.
-
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes.
-
Initiation of Reaction: Add [γ-³³P]ATP (e.g., 10 µM, with a specific activity of ~500 cpm/pmol) to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
DSF, also known as Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.[12][13]
Experimental Protocol: Differential Scanning Fluorimetry
-
Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a final volume of 20 µL containing:
-
Recombinant human PLK2 protein (final concentration 2-5 µM)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (e.g., 5X final concentration from a 5000X stock)
-
This compound or other inhibitors at various concentrations (e.g., 10 µM).
-
-
Plate Setup: Seal the plate with an optical seal.
-
Instrumentation: Place the plate in a real-time PCR instrument.
-
Thermal Denaturation: Program the instrument to increment the temperature from 25°C to 95°C at a rate of 1°C/minute, with fluorescence readings taken at each interval.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A significant positive ΔTm indicates stabilization and direct binding.
Cellular Target Engagement Assays
These assays confirm that this compound interacts with PLK2 within the complex environment of a living cell.
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.[14][15][16]
Experimental Protocol: Cellular Thermal Shift Assay with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., a human cancer cell line known to express PLK2) to ~80% confluency. Treat the cells with this compound at various concentrations for 1-2 hours. Include a vehicle control (DMSO).
-
Heating: Resuspend the cells in a suitable buffer (e.g., PBS) and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PLK2.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Image the blot and quantify the band intensities.
-
-
Data Analysis: Plot the amount of soluble PLK2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
This assay assesses the functional consequence of PLK2 inhibition by this compound in cells by measuring the phosphorylation status of known PLK2 substrates. Key downstream targets of PLK2 include Cdc25C and GSK3β.[17][18]
Experimental Protocol: Western Blot for Phospho-Substrates
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a positive control (a known PLK2 inhibitor) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with primary antibodies specific for:
-
Phospho-Cdc25C (e.g., at a PLK2-specific site)
-
Total Cdc25C
-
Phospho-GSK3β (e.g., at Serine 9)
-
Total GSK3β
-
A loading control (e.g., GAPDH or β-actin).
-
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A dose-dependent decrease in the ratio of phosphorylated to total substrate in the presence of this compound confirms the inhibition of PLK2 activity in a cellular context.
Visualizing the Pathways and Workflows
Conclusion
The confirmation of PLK2 as the primary target of this compound requires a rigorous and multi-pronged experimental approach. By employing the biochemical, biophysical, and cellular assays detailed in this guide, researchers can robustly validate this interaction. The superior selectivity of this compound for PLK2, as demonstrated by comparative IC50 data, positions it as a promising candidate for further preclinical and clinical development. The experimental protocols and workflows provided herein offer a clear roadmap for the comprehensive validation of drug-target engagement for this compound and other novel kinase inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Connectivity Mapping Identifies BI-2536 as a Potential Drug to Treat Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 7ao | PLK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rigosertib (ON 01910) | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
ON1231320's Apoptotic Mechanism Validated by PARP Cleavage: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 2 (PLK2) inhibitor, ON1231320, and its validated mechanism of inducing apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP). The data presented herein is supported by experimental findings to offer a clear perspective on its performance relative to other Polo-like kinase (PLK) inhibitors.
Mechanism of Action: this compound Induces Apoptosis via PLK2 Inhibition
This compound is a highly specific inhibitor of PLK2, a serine/threonine kinase that plays a crucial role in cell cycle progression.[1][2] By inhibiting PLK2, this compound disrupts the normal cell cycle, leading to an arrest in the G2/M phase.[2] This cell cycle blockade ultimately triggers the intrinsic apoptotic pathway, a programmed cell death mechanism. A key hallmark of apoptosis is the cleavage of PARP, a protein involved in DNA repair. During apoptosis, caspases, a family of cysteine proteases, cleave the 116 kDa full-length PARP-1 into an 89 kDa and a 24 kDa fragment.[3] This cleavage event inactivates PARP, preventing it from repairing DNA damage and thereby ensuring the finality of the apoptotic process. Experimental evidence confirms that treatment of glioma cell lines with this compound leads to a significant increase in the levels of cleaved PARP, thus validating its pro-apoptotic mechanism of action.[1][4]
Comparative Analysis of PARP Cleavage by PLK Inhibitors
To contextualize the efficacy of this compound in inducing apoptosis, this section compares its effect on PARP cleavage with that of other well-characterized PLK inhibitors, BI 2536 and volasertib. While a direct head-to-head comparison in a single study is not available, data from various studies are summarized below to provide a comparative overview.
| Inhibitor | Target(s) | Cell Line(s) | Treatment Conditions | Observed Increase in Cleaved PARP | Quantitative Data (Relative to Control) | Reference |
| This compound | PLK2 | U251MG, U87MG (Glioma) | Not specified | Yes | Significant increase (P < 0.05)[1][4] | [1][4] |
| BI 2536 | PLK1, PLK2, PLK3 | Neuroblastoma cells | 5-10 nM for 24h | Yes | Dose-dependent increase | [5] |
| Volasertib | PLK1 > PLK2, PLK3 | MOLM-13 (AML) | 100 nM for 24h | Yes | Significantly enhanced | [6] |
Note: The quantitative data presented are based on densitometry analysis from the respective publications. Direct comparison of the magnitude of effect should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies across different studies.
Experimental Protocols
A detailed methodology for the key experiment of detecting cleaved PARP via Western Blot is provided below. This protocol is a synthesized representation based on standard laboratory practices and information from various sources.
Western Blot for Cleaved PARP
1. Cell Lysis:
-
Treat cells with this compound or other inhibitors at the desired concentrations and time points.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C. A typical dilution would be 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, perform densitometry on the bands corresponding to cleaved PARP and a loading control (e.g., β-actin or GAPDH) using appropriate software. Normalize the cleaved PARP signal to the loading control.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound inhibits PLK2, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for detecting cleaved PARP levels by Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of ON1231320 and Other G2/M Cell Cycle Arrest Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Polo-like kinase 2 (PLK2) inhibitor, ON1231320, and other agents known to induce G2/M cell cycle arrest, a critical phase for therapeutic intervention in oncology. The information presented herein is collated from various preclinical studies to offer a comprehensive resource for evaluating these compounds.
Disclaimer: The experimental data presented in this guide are compiled from multiple independent studies. Direct head-to-head comparative studies for all listed agents under identical experimental conditions were not publicly available. Therefore, the data should be interpreted with caution, as variations in cell lines, experimental protocols, and conditions may influence the results.
Mechanism of Action and Performance Data
This compound is a highly specific inhibitor of PLK2, a serine/threonine kinase that plays a role in the G2/M transition and mitotic progression.[1] Its mechanism of action is distinct from other G2/M arrest agents that target different key regulators of the cell cycle, such as Cyclin-Dependent Kinase 1 (CDK1), WEE1 kinase, and Checkpoint Kinase 1 (Chk1).
Data Presentation: In Vitro Efficacy of G2/M Arrest Agents
The following tables summarize the in vitro efficacy of this compound and selected inhibitors of CDK1, WEE1, and Chk1 in various cancer cell lines.
| This compound (PLK2 Inhibitor) | ||
| Parameter | Value | Source |
| Target | Polo-like kinase 2 (PLK2) | [1] |
| IC50 (Kinase Assay) | 0.31 µM | [1] |
| Cell Line | Antiproliferative IC50 | Source |
| Glioblastoma (U251MG, U87MG) | Not specified, but effective at 100-200 nM | [2] |
| Various Cancer Cell Lines | 0.025 - 2.5 µM | Not specified in provided context |
| RO-3306 (CDK1 Inhibitor) | ||
| Parameter | Value | Source |
| Target | Cyclin-Dependent Kinase 1 (CDK1) | [3][4] |
| Ki (CDK1/cyclin B1) | 35 nM | [3][4] |
| Cell Line | Effect | Source |
| HCT116, SW480, HeLa | Complete G2/M arrest at 9 µM | [3] |
| HEC-1-B | IC50 of 7.87 µM at 72h | [1] |
| AZD1775 (Adavosertib) (WEE1 Inhibitor) | ||
| Parameter | Value | Source |
| Target | WEE1 Kinase | [5] |
| IC50 (Various Cancer Cell Lines) | 300 - 600 nM | [6] |
| Cell Line | Effect | Source |
| Esophageal Cancer (FLO1, OE33) | Abrogation of radiation-induced G2/M arrest at 100 nM | [6] |
| Small Cell Lung Cancer | G2/M arrest and apoptosis at 1 µM | [5] |
| MK-8776 (Chk1 Inhibitor) | ||
| Parameter | Value | Source |
| Target | Checkpoint Kinase 1 (Chk1) | [7][8] |
| IC50 (Kinase Assay) | Low nanomolar range | [7][8] |
| Cell Line | Effect | Source |
| EMT6 | Radiosensitization and enhanced aberrant mitosis | [9] |
| Various Cancer Cell Lines | Induces DNA double-strand breaks in S phase | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of G2/M arrest agents are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding dropwise while gently vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Centrifuge the cells and decant the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale for the PI channel.[3][10][11]
Western Blotting for Cell Cycle Proteins
This protocol is used to detect the expression levels of key cell cycle regulatory proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Tyr15))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.[12][13]
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PLK2)
-
Kinase substrate (e.g., casein for PLK2)
-
Kinase buffer
-
ATP (radiolabeled or for use with a detection antibody)
-
Test compound (e.g., this compound)
-
Detection reagents (e.g., phosphospecific antibody or method to detect radiolabeling)
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).
-
Detect the phosphorylated substrate using an appropriate method, such as autoradiography for radiolabeled ATP or Western blotting with a phosphospecific antibody.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and the logical relationships of the compared G2/M arrest agents.
Caption: G2/M Checkpoint Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Evaluating G2/M Arrest Agents.
Caption: Logical Relationship of G2/M Arrest Agents to the Cell Cycle.
Conclusion
This compound represents a specific inhibitor of PLK2 that effectively induces G2/M arrest in cancer cells. Its mechanism of action, targeting a key mitotic kinase, offers a distinct therapeutic strategy compared to agents that inhibit CDK1, WEE1, or Chk1. The choice of a particular G2/M arrest agent for therapeutic development will likely depend on the specific genetic and molecular background of the cancer being targeted. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential for synergistic combinations of these different classes of G2/M inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic distinctions between CHK1 and WEE1 inhibition guide the scheduling of triple therapy with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 5. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of ON1231320 Combinations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the selective Polo-like Kinase 2 (PLK2) inhibitor, ON1231320, in combination therapies. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to support further investigation and development in oncology.
Executive Summary
This compound is a selective inhibitor of Polo-like Kinase 2 (PLK2), a serine/threonine kinase implicated in cell cycle regulation. Preclinical studies have demonstrated its potential as an anti-cancer agent, both as a monotherapy and in combination with other cytotoxic agents. This guide focuses on the in vivo evidence for this compound's efficacy, particularly in glioblastoma and triple-negative breast cancer (TNBC) models, and provides a comparative analysis with other Polo-like Kinase (PLK) inhibitors.
This compound: Mechanism of Action
This compound selectively targets PLK2, an enzyme involved in the G2/M phase of the cell cycle.[1] By inhibiting PLK2, this compound disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in tumor cells.[1] This targeted approach offers the potential for enhanced efficacy and reduced off-target effects compared to broader-acting chemotherapies.
PLK2 Signaling Pathway in Apoptosis
The inhibition of PLK2 by this compound initiates a signaling cascade that culminates in apoptosis. Key components of this pathway include the tumor suppressor protein p53. PLK2 is known to interact with and be regulated by p53.[2][3] Disruption of PLK2 activity can lead to the activation of p53-dependent apoptotic pathways. Furthermore, PLK2 is involved in the oxidative stress response through the GSK3-NRF2 pathway.[4] Inhibition of PLK2 may therefore also contribute to apoptosis by sensitizing cancer cells to oxidative stress.
In Vivo Efficacy of this compound
Glioblastoma (GBM) Model
In a subcutaneous xenograft model using U87MG human glioblastoma cells, this compound demonstrated significant anti-tumor activity.[5]
| Treatment Group | Dosage & Administration | Tumor Growth Outcome |
| Control | Vehicle | Progressive tumor growth |
| This compound | 50 mg/kg, daily, intraperitoneal | Remarkable reduction in tumor growth[5] |
Quantitative data from the primary source's figures were not available in the reviewed literature. The provided outcome is a qualitative summary from the study's text.
Triple-Negative Breast Cancer (TNBC) Model
While direct in vivo data for this compound in a TNBC model was not available in the reviewed literature, its synergistic effect with paclitaxel has been reported.[6] For a comparative perspective, data from a study on the PLK1 inhibitor onvansertib in combination with paclitaxel in a TNBC xenograft model (SUM159) is presented below.[7] This highlights the potential of combining PLK inhibitors with taxanes in this aggressive breast cancer subtype.
| Treatment Group | Dosage & Administration | Tumor Volume Reduction (vs. Paclitaxel alone) at Day 21 |
| Paclitaxel | Intraperitoneal, once per week | - |
| Onvansertib + Paclitaxel | Onvansertib: Oral gavage, 2 consecutive days/week | > 4-fold reduction[8] |
Comparison with Alternative PLK Inhibitors
Several inhibitors targeting the broader Polo-like Kinase family, particularly PLK1, are in various stages of preclinical and clinical development. A direct head-to-head in vivo comparison with this compound is not yet published. However, the following table summarizes the in vivo efficacy of prominent PLK1 inhibitors in relevant cancer models.
| Inhibitor | Target(s) | Cancer Model | Efficacy Highlights |
| This compound | PLK2 | Glioblastoma (U87MG xenograft) | Remarkable reduction in tumor growth[5] |
| Onvansertib | PLK1 | Small Cell Lung Cancer (PDX models) | Significant tumor growth inhibition, superior to cisplatin[9] |
| Head and Neck Squamous Cell Carcinoma | Inhibited tumor growth and metastatic dissemination[4] | ||
| Volasertib | PLK1 | Small Cell Lung Cancer (PDX models) | Equivalent efficacy to standard care agents (irinotecan and cisplatin)[9] |
| Rigosertib | PLK1 | Small Cell Lung Cancer (PDX models) | Equivalent efficacy to standard care agents (irinotecan and cisplatin)[9] |
Experimental Protocols
Subcutaneous U87MG Glioblastoma Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous U87MG xenograft model to evaluate the in vivo efficacy of anti-cancer agents like this compound.
Detailed Steps:
-
Cell Culture: U87MG cells are cultured in appropriate media and conditions to ensure exponential growth.
-
Cell Harvesting and Preparation: Cells are harvested, washed, and resuspended in a solution of Phosphate Buffered Saline (PBS) and Matrigel to a final concentration of approximately 1 x 10^6 cells per injection volume.[10]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Cell Implantation: A cell suspension is subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.[10]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at the specified dose and schedule.[5]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the endpoint, tumors are excised and weighed for final analysis.
Orthotopic Triple-Negative Breast Cancer (MDA-MB-231) Xenograft Model
This protocol describes the establishment of an orthotopic TNBC xenograft model, which more closely mimics the tumor microenvironment.
Detailed Steps:
-
Cell Culture: MDA-MB-231 cells are cultured under standard conditions.
-
Cell Preparation: Cells are harvested and resuspended in a mixture of PBS and Matrigel.
-
Animal Model: Female immunodeficient mice (e.g., SCID or NOD/SCID) are used.
-
Orthotopic Implantation: The cell suspension (e.g., 5 x 10^5 cells) is injected into the mammary fat pad of the mice.[11]
-
Tumor Growth and Monitoring: Tumors are allowed to establish for 10-14 days.[11] Tumor growth is monitored by caliper measurement.
-
Treatment Regimen: Mice are randomized into treatment groups. For combination studies, paclitaxel is typically administered intraperitoneally, while an oral agent like a PLK inhibitor would be given by gavage.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Conclusion
The available in vivo data suggests that this compound is a promising anti-cancer agent, particularly in glioblastoma. Its synergistic potential with standard chemotherapies like paclitaxel warrants further investigation in models of other aggressive cancers, such as triple-negative breast cancer. While direct comparative efficacy data against PLK1 inhibitors is currently lacking, the distinct target of this compound may offer a different therapeutic window and toxicity profile. The experimental protocols and pathway information provided in this guide are intended to facilitate the design of future preclinical studies to further elucidate the therapeutic potential of this compound combinations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
ON1231320: A Highly Selective PLK2 Kinase Inhibitor for Targeted Research
ON1231320 demonstrates a superior cross-reactivity profile, exhibiting high specificity for Polo-like Kinase 2 (PLK2) with minimal off-target activity. This guide provides a comparative analysis of this compound's kinase inhibition profile, supported by experimental data, to inform researchers in drug discovery and development.
This compound, also known as 7ao, is an arylsulfonyl pyrido-pyrimidinone that has been identified as a potent and highly specific inhibitor of Polo-like Kinase 2 (PLK2), a crucial regulator of the cell cycle.[1][2] With a half-maximal inhibitory concentration (IC50) of 0.31 μM for PLK2, this compound's specificity is a key attribute for researchers investigating the distinct roles of PLK family members and developing targeted therapeutic strategies.[3]
Comparative Kinase Inhibition Profile
To ascertain its selectivity, this compound was profiled against a comprehensive panel of 355 kinases, including 288 wild-type, 55 mutant, and 12 lipid kinases.[1] The results of these screenings underscore the remarkable selectivity of this compound for PLK2.
While the complete quantitative dataset from the broad kinase panel screen is not publicly available in a tabulated format, the primary research highlights its high specificity.[1] Furthermore, studies have explicitly stated that this compound exhibits no significant inhibitory activity against other members of the Polo-like kinase family, namely PLK1, PLK3, and PLK4.[4] This level of specificity is critical for dissecting the individual functions of these closely related kinases.
For comparative purposes, the cross-reactivity profiles of other PLK inhibitors are presented below. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Kinase | This compound IC50 (µM) | BI 2536 IC50 (nM) | Volasertib (BI 6727) IC50 (nM) |
| PLK2 | 0.31 | 3.5 | 5 |
| PLK1 | >10 (No activity reported) | 0.83 | 0.87 |
| PLK3 | >10 (No activity reported) | - | 56 |
Data for BI 2536 and Volasertib are provided for comparative purposes and are sourced from publicly available data. The lack of reported IC50 values for this compound against PLK1 and PLK3 indicates minimal to no inhibition at the concentrations tested.
Experimental Protocols
The determination of the kinase inhibition profile of this compound and other kinase inhibitors typically involves in vitro biochemical assays. A common and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay (HotSpot™ Assay)
This method is considered a gold standard for kinase profiling due to its direct measurement of enzymatic activity.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate (peptide or protein)
-
This compound or other test compounds
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and test compound are combined in the wells of a microtiter plate and incubated for a short period at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate. The phosphorylated substrate is captured on the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of PLK2 and the experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified diagram of PLK2's role in the cell cycle and its inhibition by this compound.
Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
References
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ON1231320: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for ON1231320, a specific polo-like kinase 2 (PLK2) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the essential steps for its safe disposal based on general best practices for chemical waste management in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. In the absence of manufacturer-specific data, all waste containing this compound should be treated as hazardous chemical waste.
| Parameter | Value | Source |
| Waste Classification | Hazardous Chemical Waste (Assumed) | General laboratory safety guidelines in the absence of specific data. |
| Recommended Container | Labeled, sealed, and compatible container | General chemical waste disposal protocols.[1] |
| Disposal Method | Incineration or other approved methods | To be determined by institutional EHS and licensed waste disposal vendor. |
Experimental Protocols: General Chemical Waste Disposal
The following protocol is a general guideline for the disposal of research chemicals like this compound where specific instructions are not available.
Objective: To safely collect, label, and prepare this compound waste for disposal by a licensed hazardous waste vendor in accordance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, e.g., polyethylene).[1]
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated hazardous waste container.
-
-
Container Management:
-
Use a waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Attach a completed hazardous waste label to the container as soon as the first piece of waste is added. The label should include the full chemical name ("this compound"), concentration (if in solution), and the date.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general lab traffic, and in a location that minimizes the risk of spills.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the licensed hazardous waste vendor.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use appropriate spill containment materials to absorb the substance.
-
Place all contaminated materials into the hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound in a laboratory setting.
Caption: Decision tree for the disposal of this compound.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. By adhering to these general principles and consulting with institutional EHS professionals, researchers can maintain a safe and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling ON1231320
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the PLK2 Inhibator ON1231320.
This document provides crucial safety protocols, operational guidance, and disposal plans for the polo-like kinase 2 (PLK2) inhibitor, this compound. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound is an arylsulfonyl pyrido-pyrimidinone compound that functions as a highly specific inhibitor of PLK2.[1][2] While specific toxicity data in humans is limited, animal studies have indicated potential for liver damage and bone marrow suppression.[] Therefore, appropriate precautions are necessary.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of the powder form. |
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Condition | Storage Duration |
| Powder (-20°C) | 3 years |
| In solvent (-80°C) | 1 year |
| In solvent (-20°C) | 1 month |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Operational Plans: Experimental Workflows
The following diagrams illustrate the key experimental workflows for in vitro and in vivo studies involving this compound.
Caption: Key experimental workflows for in vitro and in vivo studies.
PLK2 Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor activity by specifically inhibiting PLK2, a serine/threonine kinase. This inhibition disrupts the normal progression of the cell cycle, leading to apoptosis.[1][2]
Caption: Inhibition of PLK2 by this compound disrupts the cell cycle and induces apoptosis.
Experimental Protocols
In Vitro Apoptosis Assay
This protocol details the steps for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., U2OS)[4]
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final concentrations ranging from 0 to 5 µM.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumorigenic cell line (e.g., MDA-MB-231)[4]
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil or a formulation with PEG300, Tween80, and ddH2O)[1]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to enhance tumor formation.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., 75 mg/kg, intraperitoneally, every other day).[4] The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Disposal Plan
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for chemical contamination. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
